molecular formula C34H30F4N6O B15603970 (S)-AZD0022

(S)-AZD0022

Katalognummer: B15603970
Molekulargewicht: 614.6 g/mol
InChI-Schlüssel: HLFQZDAHMCQMND-HKZQTNHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-AZD0022 is a useful research compound. Its molecular formula is C34H30F4N6O and its molecular weight is 614.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C34H30F4N6O

Molekulargewicht

614.6 g/mol

IUPAC-Name

4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]oct-6-en-3-yl]-6,8-difluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-amine

InChI

InChI=1S/C34H30F4N6O/c1-2-23-26(36)7-4-18-10-20(39)11-24(28(18)23)29-27(37)12-25-31(30(29)38)41-33(42-32(25)43-15-21-5-6-22(16-43)40-21)45-17-34-8-3-9-44(34)14-19(35)13-34/h1,4-7,10-12,19,21-22,40H,3,8-9,13-17,39H2/t19-,21-,22+,34+/m1/s1

InChI-Schlüssel

HLFQZDAHMCQMND-HKZQTNHASA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(S)-AZD0022: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-AZD0022 is a potent and selective, orally bioavailable small-molecule inhibitor of the Kirsten Rat Sarcoma (KRAS) G12D mutation, a prevalent oncogenic driver in various cancers. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the target protein and the subsequent effects on downstream signaling pathways. It includes a compilation of key preclinical data, detailed experimental methodologies, and visualizations to support further research and development efforts in the field of targeted cancer therapy.

Introduction

The KRAS protein, a small GTPase, functions as a molecular switch in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly frequent in pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation impairs the intrinsic GTPase activity of the protein, locking it in a constitutively active, GTP-bound state. This leads to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and tumor progression.

This compound has emerged as a promising therapeutic agent that selectively targets the KRAS G12D mutant protein. This guide delineates the molecular basis of its inhibitory action and provides a comprehensive summary of its preclinical pharmacological profile.

Mechanism of Action

This compound is a reversible inhibitor that exhibits high affinity for both the active (GTP-bound) and inactive (GDP-bound) conformations of the KRAS G12D protein.[1] By binding to a specific pocket on the KRAS G12D protein, this compound allosterically inhibits its function, preventing the engagement and activation of downstream effector proteins. This blockade of KRAS G12D signaling leads to the suppression of the MAPK and other signaling cascades, ultimately resulting in the inhibition of tumor cell proliferation and survival.[2]

Signaling Pathway

The primary signaling pathway inhibited by this compound is the MAPK pathway. Upon binding to KRAS G12D, this compound prevents the recruitment and activation of RAF kinases. This, in turn, inhibits the phosphorylation cascade involving MEK and ERK. The inhibition of ERK phosphorylation (p-ERK) is a key biomarker of this compound activity. Another important downstream effector is the ribosomal S6 kinase (RSK), whose phosphorylation (p-RSK) is also attenuated by this compound treatment.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12D_GDP KRAS G12D-GDP (Inactive) KRAS_G12D_GTP KRAS G12D-GTP (Active) KRAS_G12D_GDP->KRAS_G12D_GTP GAP GTPase Activating Protein (GAP) (Inhibited by G12D mutation) KRAS_G12D_GTP->GAP RAF RAF KRAS_G12D_GTP->RAF SOS1->KRAS_G12D_GDP GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK RSK RSK p_ERK->RSK Proliferation Cell Proliferation, Survival, Differentiation p_ERK->Proliferation p_RSK p-RSK RSK->p_RSK p_RSK->Proliferation AZD0022 This compound AZD0022->KRAS_G12D_GDP Inhibition AZD0022->KRAS_G12D_GTP Inhibition

Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.

Quantitative Data

The preclinical profile of this compound is characterized by its high potency and favorable pharmacokinetic properties.

ParameterValueSpecies/SystemReference
Pharmacodynamics
Unbound IC50 for p-RSK inhibition1.4 nMGP2D murine model[3]
Maximal p-RSK Inhibition~75%GP2D xenograft model[4]
Pharmacokinetics
Blood Clearance8.2 mL/min/kgMouse[4]
8.6 mL/min/kgDog[4]
Volume of Distribution (Vss)10.8 L/kgMouse
20.4 L/kgDog
Bioavailability28%Mouse[3]
13%Dog[3]
Half-life24 hMouse[3]
46 hDog[3]
Tumor to Plasma Binding Ratio18-fold higher in tumorGP2D murine model[4]
Physicochemical Properties
Molecular Weight614 g/mol [3]
Log D (pH 7.4)2.4[3]
pKa8.4 and 7.4[3]
Thermodynamic Solubility207 µM[3]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity of this compound to both GTP- and GDP-bound forms of KRAS G12D.

  • Instrumentation: Biacore T200 (or equivalent).

  • Ligand: Recombinant human KRAS G12D protein (loaded with either GDP or a non-hydrolyzable GTP analog, GMPPNP).

  • Analyte: this compound in a suitable buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

  • Protocol:

    • Immobilize the KRAS G12D-GDP and KRAS G12D-GMPPNP proteins onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a dilution series of this compound in the running buffer.

    • Inject the different concentrations of this compound over the flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a low pH glycine (B1666218) solution (e.g., 10 mM glycine-HCl, pH 2.5).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blot for p-ERK and p-RSK Inhibition
  • Objective: To assess the inhibition of downstream KRAS G12D signaling by measuring the phosphorylation levels of ERK and RSK in preclinical models.

  • Protocol Outline:

    • Sample Preparation:

      • In vitro: Culture KRAS G12D mutant cancer cell lines (e.g., GP2D) and treat with varying concentrations of this compound for a specified duration.

      • In vivo: Harvest tumor xenografts from treated and control animals at designated time points.

    • Lysis: Lyse cells or homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

    • Antibody Incubation:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-RSK (Ser380), and total RSK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tumor Tissue Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis/ Tissue Homogenization Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK, t-ERK, p-RSK, t-RSK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging & Quantification Detection->Imaging

Caption: General workflow for Western blot analysis of p-ERK and p-RSK inhibition.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a relevant in vivo model.

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice).

  • Cell Line: GP2D human colorectal adenocarcinoma cells.[5]

  • Protocol:

    • Tumor Implantation: Subcutaneously implant GP2D cells into the flank of the mice.

    • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer this compound orally at specified doses and schedules (e.g., 10, 50, and 150 mg/kg BID for 7 days).[4]

    • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

    • Pharmacodynamic Analysis: At the end of the study or at specified time points, collect tumor and plasma samples for pharmacokinetic and pharmacodynamic (e.g., Western blot for p-RSK) analysis.[5]

ALAFOSS-01 Phase I/IIa Clinical Trial
  • Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as monotherapy and in combination with cetuximab in adult participants with tumors harboring a KRAS G12D mutation.[6]

  • Study Design: A first-in-human, open-label, multi-center, modular Phase I/IIa study (NCT06599502).[6][7][8][9][10]

  • Modules:

    • Module 1: this compound monotherapy.

    • Module 2: this compound in combination with cetuximab.[6]

  • Parts within each module:

    • Part A: Dose Escalation.

    • Part B: Dose Optimization.

    • Part C: Potential Efficacy Expansion.[6]

  • Patient Population: Adult patients with histologically or cytologically confirmed metastatic or locally advanced solid tumors with a documented KRAS G12D mutation who have progressed on standard therapy.[6]

  • Primary Outcome Measures:

    • Safety and tolerability.

    • To determine the recommended dose for expansion.

  • Secondary Outcome Measures:

    • Pharmacokinetics of this compound.

    • Preliminary anti-tumor activity (e.g., Objective Response Rate, Duration of Response, Progression-Free Survival).

    • Change in phospho-ERK levels as a pharmacodynamic biomarker.

Combination Therapy

Preclinical data suggest that combining this compound with the epidermal growth factor receptor (EGFR) inhibitor cetuximab results in enhanced anti-tumor activity and sustained tumor regressions in colorectal and pancreatic cancer models.[2] This provides a strong rationale for the combination arm in the ALAFOSS-01 clinical trial. The proposed mechanism for this synergy is the dual blockade of both the KRAS G12D-driven signaling and the upstream EGFR signaling, which can be a mechanism of resistance to KRAS inhibitors.

Conclusion

This compound is a selective and orally active inhibitor of KRAS G12D that demonstrates potent inhibition of downstream signaling and significant anti-tumor activity in preclinical models. Its favorable pharmacokinetic profile supports its clinical development as a promising targeted therapy for patients with KRAS G12D-mutated cancers, both as a monotherapy and in combination with other agents. The ongoing ALAFOSS-01 clinical trial will be crucial in determining the safety and efficacy of this compound in this patient population. This technical guide provides a comprehensive overview of the mechanism of action and preclinical data for this compound, serving as a valuable resource for the scientific community.

References

(S)-AZD0022: A Deep Dive into the Selectivity Profile of a Novel KRASG12D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical selectivity profile of (S)-AZD0022, a potent and orally bioavailable inhibitor of the KRASG12D oncoprotein. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1] The development of selective KRASG12D inhibitors like AZD0022 represents a significant advancement in targeting this previously "undruggable" driver of cancer.[2]

Executive Summary

AZD0022 is a selective, reversible inhibitor that demonstrates high affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of the KRASG12D protein.[1] Preclinical data supports its potent and selective inhibition of the KRAS signaling pathway, leading to robust anti-tumor activity in various KRASG12D-mutant cancer models.[1][2] This document collates the available quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the scientific workflows employed in its evaluation.

Quantitative Selectivity and Potency Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects while maximizing on-target efficacy. AZD0022 has been characterized as a KRASG12D-selective inhibitor.[1][2][3] While extensive head-to-head quantitative data against a broad panel of kinases or other KRAS isoforms is not yet fully public, the available information highlights its potent on-target activity.

Table 1: Biochemical and Cellular Potency of AZD0022

ParameterValueAssay TypeNotes
Unbound IC50 (p-RSK inhibition) 1.4 nMPK/PD ModelingThis value reflects the concentration required to inhibit 50% of the downstream effector p-RSK, a key marker of KRAS pathway activity.[4][5]
Binding Affinity High affinitySurface Plasmon Resonance (SPR)Binds to both KRASG12D-GTP (active) and KRASG12D-GDP (inactive) forms.[1]
Selectivity vs. Wild-Type KRAS SelectiveSurface Plasmon Resonance (SPR)Stated to be selective over wild-type KRAS, though a specific fold-selectivity value is not provided in the reviewed literature.[1]

For context, another selective non-covalent KRASG12D inhibitor, MRTX1133, has been reported to have over 700-fold selectivity for KRASG12D versus wild-type KRAS in biochemical assays.[6]

In Vivo Pharmacodynamics and Efficacy

The potency of AZD0022 observed in vitro translates to significant in vivo activity. Studies in xenograft models demonstrate robust target engagement and anti-tumor efficacy.

Table 2: In Vivo Pharmacodynamic and Efficacy Data for AZD0022

Model SystemDosing RegimenKey FindingCitation
GP2D Xenograft Model150 mg/kg BID, 7 daysUp to ~75% inhibition of p-RSK.[3][5][7]
GP2D Xenograft Model10, 50, 150 mg/kg BID, 7 daysExposure-dependent modulation of p-RSK.[5][7]
CRC & PDAC ModelsChronic daily treatmentBroad anti-tumor activity.[1]
CRC & PDAC ModelsCombination with CetuximabEnhanced therapeutic response and sustained tumor regressions.[1][2]
GP2D Xenograft ModelSingle oral 150 mg/kg dose18-fold higher binding affinity in tumor tissue compared to plasma.[4][5][7]

Experimental Protocols

The characterization of AZD0022's selectivity profile involves a multi-faceted approach, integrating biochemical, cellular, and in vivo methodologies.

Biochemical Assays

Surface Plasmon Resonance (SPR) for Binding Affinity: This assay is crucial for determining the binding kinetics and affinity of an inhibitor to its target protein.

  • Principle: Measures the change in refractive index at the surface of a sensor chip as the analyte (AZD0022) flows over the immobilized ligand (KRASG12D protein).

  • Methodology:

    • Recombinant KRASG12D protein (both GDP- and GTP-bound forms) and wild-type KRAS are immobilized on separate channels of an SPR sensor chip.

    • A series of concentrations of AZD0022 are injected over the chip surface.

    • The association (kon) and dissociation (koff) rates are measured in real-time.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.

    • Selectivity is determined by comparing the KD values for KRASG12D versus wild-type KRAS and other proteins.

Cellular Assays

Western Blot for Pathway Inhibition: This technique is used to quantify the reduction of downstream signaling proteins following inhibitor treatment, confirming on-target cellular activity.

  • Principle: Uses specific antibodies to detect the phosphorylation status of target proteins (e.g., p-RSK, p-ERK) in cell lysates.

  • Methodology:

    • KRASG12D-mutant cancer cell lines (e.g., GP2D) are cultured.

    • Cells are treated with varying concentrations of AZD0022 for a specified duration.

    • Cells are lysed, and protein concentrations are normalized.

    • Proteins are separated by size via SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated and total RSK or ERK.

    • A secondary antibody conjugated to a detection enzyme is used for visualization and quantification.

    • The IC50 is calculated based on the concentration-dependent decrease in the phosphorylated protein signal.[5][7]

In Vivo Models

Xenograft Tumor Models for Efficacy and PK/PD: Animal models are essential for evaluating the anti-tumor activity and the pharmacokinetic/pharmacodynamic relationship of a drug candidate.

  • Principle: Human tumor cells (cell line-derived or patient-derived) are implanted into immunocompromised mice to assess the effect of the drug on tumor growth.

  • Methodology:

    • Nude mice are implanted with KRASG12D-mutant human tumor cells (e.g., GP2D).[7]

    • Once tumors reach a specified volume, mice are randomized into vehicle control and AZD0022 treatment groups.

    • AZD0022 is administered orally at various doses and schedules.[5][7]

    • Tumor volume and body weight are measured regularly.

    • At specified time points, blood and tumor tissue are collected for analysis.

    • Drug concentrations in plasma and tumor are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][7]

    • Target modulation (e.g., p-RSK levels) in tumor tissue is assessed by Western blot to establish the PK/PD relationship.[5][7]

Visualizations: Pathways and Workflows

KRAS Signaling Pathway

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effector Pathways cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD0022 This compound KRAS_G12D Mutant KRASG12D (Constitutively Active) AZD0022->KRAS_G12D Inhibits KRAS_G12D->RAF KRAS_G12D->PI3K

Caption: The KRAS signaling cascade and the inhibitory action of AZD0022.

Mechanism of Action of this compound

AZD0022_MoA KRAS_G12D_GTP KRASG12D-GTP (Active State) AZD0022_Complex_GTP AZD0022 :: KRASG12D-GTP (Inactive Complex) KRAS_G12D_GTP->AZD0022_Complex_GTP Binds to Downstream_Signaling Downstream Signaling (RAF/PI3K Activation) KRAS_G12D_GTP->Downstream_Signaling Activates KRAS_G12D_GDP KRASG12D-GDP (Inactive State) AZD0022_Complex_GDP AZD0022 :: KRASG12D-GDP (Inactive Complex) KRAS_G12D_GDP->AZD0022_Complex_GDP Binds to AZD0022 This compound AZD0022->AZD0022_Complex_GTP AZD0022->AZD0022_Complex_GDP Blocked_Signaling Signaling Blocked AZD0022_Complex_GTP->Blocked_Signaling AZD0022_Complex_GDP->Blocked_Signaling

Caption: AZD0022 binds to both active and inactive KRASG12D, preventing downstream signaling.

General Workflow for Inhibitor Selectivity Profiling

Selectivity_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models SPR Binding Affinity (SPR) - On-target (KRASG12D) - Off-target (WT KRAS, etc.) Pathway_Inhibition Pathway Inhibition (Western Blot for p-ERK/p-RSK) SPR->Pathway_Inhibition Enzymatic Enzymatic Assays (e.g., Nucleotide Exchange) Enzymatic->Pathway_Inhibition Target_Engagement Target Engagement (e.g., CETSA) Viability Cell Viability Assays (KRASG12D vs WT cell lines) Target_Engagement->Viability Pathway_Inhibition->Viability PKPD Pharmacokinetics/ Pharmacodynamics Viability->PKPD Efficacy Anti-Tumor Efficacy (Xenograft Models) PKPD->Efficacy Tolerability Tolerability/ Toxicity Studies Efficacy->Tolerability

Caption: A stepwise workflow for evaluating the selectivity and efficacy of a KRAS inhibitor.

Conclusion and Future Directions

This compound is a potent and selective oral inhibitor of KRASG12D, demonstrating significant preclinical anti-tumor activity.[1][2] Its ability to inhibit downstream KRAS signaling effectively, as evidenced by p-RSK modulation, underscores its on-target potency.[4][5] The preclinical data package supported its advancement into clinical trials, with the ALAFOSS-01 study (NCT06599502) initiated to evaluate its safety, tolerability, and efficacy in patients with KRASG12D-mutated solid tumors.[1][2] Future publications from these clinical investigations will be critical in fully elucidating the therapeutic potential and selectivity profile of AZD0022 in a clinical setting.

References

An In-depth Technical Guide to (S)-AZD0022: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AZD0022 is an investigational compound, and detailed proprietary information regarding its synthesis is not publicly available. This guide provides a comprehensive overview based on existing scientific literature and publicly accessible data, focusing on the structurally related (R)-enantiomer where specific data for (S)-AZD0022 is unavailable.

Introduction

AZD0022 is a potent and selective inhibitor of the KRAS G12D mutation, a significant driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] Developed by Usynova and subsequently licensed by AstraZeneca, AZD0022 has been investigated in preclinical and early-phase clinical trials.[3][4] This document provides a technical overview of the chemical structure and a theoretical synthesis approach for this compound, alongside available preclinical data for its (R)-enantiomer.

Chemical Structure

The chemical structure of AZD0022 comprises a complex heterocyclic scaffold. While the publicly available information predominantly details the (R)-enantiomer, the structure of the (S)-enantiomer would be its mirror image.

IUPAC Name of (R)-AZD0022: (R)-4-(4-((1R,5S)-3,8-diazabicyclo[3.2.1]oct-6-en-3-yl)-6,8-difluoro-2-(((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)quinazolin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-amine[1]

Chemical Formula: C₃₄H₃₀F₄N₆O[1]

Molecular Weight: 614.65 g/mol [1]

CAS Number: 2958627-18-2 (for the racemate or unspecified stereochemistry)[1]

Chemical Structure of (R)-AZD0022:

(Note: A 2D chemical structure image would be placed here in a formal whitepaper. As a text-based AI, I will describe the key structural features.)

The molecule consists of a central difluoro-quinazoline core. Attached to this core are:

  • A fluorinated tetrahydro-1H-pyrrolizinyl methoxy (B1213986) group.

  • A 3,8-diazabicyclo[3.2.1]oct-6-enyl group.

  • A fluorinated ethynyl-naphthalenamine moiety.

The stereochemistry at the multiple chiral centers is crucial for its biological activity. The IUPAC name specifies the stereoisomer as having (R) configuration at the naphthalenyl moiety, (1R, 5S) at the diazabicyclooctane, and (2R, 7aS) at the fluorotetrahydropyrrolizinyl group. The requested this compound would have the opposite configuration at the naphthalenyl chiral center.

Synthesis of this compound: A Conceptual Approach

A detailed, step-by-step synthesis protocol for this compound is not publicly available due to its proprietary nature. However, a plausible synthetic strategy can be conceptualized based on established methods for the synthesis of its core structural motifs: the quinazoline (B50416) core, the chiral diazabicyclooctane, and the chiral fluorinated tetrahydro-1H-pyrrolizin.

Key Methodologies:

  • Quinazoline Core Synthesis: Quinazoline derivatives can be synthesized through various methods, including the reaction of 2-aminobenzonitriles with appropriate reagents to form the pyrimidine (B1678525) ring. M[5][6][7][8]etal-catalyzed cross-coupling reactions are often employed to introduce substituents.

  • Chiral Diazabicyclooctane Synthesis: The synthesis of chiral diazabicyclo[3.2.1]octane scaffolds can be achieved through asymmetric synthesis or by resolution of a racemic mixture. C[9]atalytic asymmetric synthesis is a modern approach to establish the desired stereochemistry. *[10] Chiral Fluorinated Tetrahydro-1H-pyrrolizin Synthesis: The introduction of fluorine can be accomplished using various fluorinating agents. T[11][12]he stereoselective synthesis of the pyrrolizidine (B1209537) core can be achieved from chiral starting materials like proline. *[13] Final Assembly: The final steps would involve sequential coupling reactions, likely palladium-catalyzed cross-coupling reactions, to connect the different fragments to the quinazoline core, followed by deprotection steps to yield the final compound.

Preclinical Data for (R)-AZD0022

The following tables summarize the available preclinical pharmacokinetic and pharmacodynamic data for the (R)-enantiomer of AZD0022.

Table 1: Physicochemical Properties of (R)-AZD0022

PropertyValueReference
Molecular Weight614 g/mol
Log D (pH 7.4)2.5
pKa8.4, 7.4
Thermodynamic Solubility207 µM

Table 2: In Vitro and In Vivo Activity of (R)-AZD0022

ParameterValueCell Line/ModelReference
IC₅₀ (cellular)~5-10 nMMIA PaCa-2 (KRAS G12D)
Unbound IC₅₀ (pRSK inhibition)1.4 nMPKPD modeling
pRSK Inhibition (in vivo)up to ~75%GP2D human tumor xenografts

Table 3: Pharmacokinetic Parameters of (R)-AZD0022

ParameterMouseDogReference
Blood Clearance8.2 mL/min/kg8.6 mL/min/kg
Volume of Distribution (Vss)10.8 L/kg20.4 L/kg
Oral Bioavailability28%13%
Half-life (t₁⸝₂)24 h46 h
Oral Absorption30-70%-
Tumor to Plasma Ratio18x-

Mechanism of Action and Signaling Pathway

AZD0022 is a selective inhibitor of the KRAS G12D mutant protein. T[14]he KRAS protein is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. T[15]he G12D mutation leads to constitutive activation of KRAS, resulting in uncontrolled cell growth. A[16]ZD0022 binds to the KRAS G12D protein and inhibits its downstream signaling.

[2][17]KRAS G12D Signaling Pathway and Inhibition by AZD0022

G cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12D-GDP (inactive) SOS1->KRAS_GDP KRAS_GTP KRAS G12D-GTP (active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (inhibited by G12D) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation inhibitor This compound inhibitor->KRAS_GTP inhibition

Caption: Simplified KRAS G12D signaling pathway and the point of inhibition by this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers harboring the KRAS G12D mutation. While specific data for the (S)-enantiomer is limited in the public domain, the available information on the (R)-enantiomer demonstrates potent and selective inhibition of the KRAS G12D signaling pathway with favorable preclinical pharmacokinetic properties. The synthesis of this complex molecule likely involves a multi-step process requiring precise stereochemical control. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.

References

(S)-AZD0022: A Preclinical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD0022 is an orally bioavailable, selective, and reversible inhibitor of the KRASG12D mutant protein. The KRASG12D mutation is a significant oncogenic driver in several cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data from in vitro and in vivo studies.

Mechanism of Action

This compound is a potent inhibitor that targets both the active, GTP-bound and inactive, GDP-bound forms of the KRASG12D protein.[3][4] By binding to KRASG12D, this compound blocks the interaction with downstream effector proteins, thereby inhibiting the aberrant signaling cascade that drives tumor cell proliferation and survival.[5]

Data Presentation

Physicochemical and Pharmacokinetic Properties

This compound exhibits physicochemical properties consistent with oral absorption and demonstrates favorable pharmacokinetic profiles in preclinical species.[1][6]

ParameterValueSpeciesReference
Physicochemical Properties
Molecular Weight614 g/mol N/A[1]
Log D (pH 7.4)2.5N/A[1]
pKa8.4, 7.4N/A[1]
Pharmacokinetics
Blood Clearance8.2 mL/min/kgMouse[7][8]
8.6 mL/min/kgDog[7][8]
Volume of Distribution (Vss)10.8 L/kgMouse[1][8]
20.4 L/kgDog[1][8]
Oral Bioavailability30-70% (estimated absorption)Mouse, Dog[1][8]
Tumor-to-Plasma Ratio18-fold higher in tumorMouse (GP2D xenograft)[7][8]
In Vitro and In Vivo Potency

This compound demonstrates potent and selective inhibition of KRASG12D-mediated signaling and tumor growth.

AssayMetricValueModel SystemReference
In Vitro
Cellular ProliferationIC505-10 nMMIA PaCa-2 (Pancreatic)
In Vivo
pRSK InhibitionUnbound IC501.4 nMGP2D Xenograft[1][3][8]
pRSK Inhibition% Inhibition~75%GP2D Xenograft (150 mg/kg BID, 7 days)[7][8]

Experimental Protocols

In Vivo Xenograft Model for Pharmacodynamic Analysis

Objective: To assess the in vivo target engagement and pharmacodynamic effect of this compound.

Model: Nude mice implanted with GP2D human tumors.[8]

Methodology:

  • Tumor cells are implanted subcutaneously into nude mice.

  • Once tumors reach a specified size, mice are treated orally with this compound at various dose levels (e.g., 10, 50, and 150 mg/kg) twice daily (BID) for a defined period (e.g., 7 days).[7][8]

  • Plasma and tumor samples are collected at specified time points.

  • Drug concentrations in plasma and tumor are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[8]

  • Tumor lysates are analyzed by Western blot to measure the levels of phosphorylated RSK (pRSK), a downstream biomarker of KRAS signaling.[8]

  • The unbound IC50 for pRSK inhibition is determined through pharmacokinetic/pharmacodynamic (PK/PD) modeling.[8]

Cell Proliferation Assay

Objective: To determine the potency of this compound in inhibiting the proliferation of KRASG12D-mutant cancer cells.

General Protocol (based on common methodologies):

  • KRASG12D-mutant human cancer cell lines (e.g., MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo® assay.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To characterize the binding affinity of this compound to the KRASG12D protein.

General Protocol (based on published methods for similar inhibitors):

  • Recombinant human KRASG12D protein (both GDP- and GTP-bound forms) is immobilized on a sensor chip.[2][4]

  • A series of concentrations of this compound are flowed over the chip surface.

  • The binding and dissociation of this compound to the KRASG12D protein is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • The resulting sensorgrams are used to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is determined.

Mandatory Visualization

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRASG12D-GDP (Inactive) KRAS_GTP KRASG12D-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Inhibited by G12D) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP -> GTP GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression AZD0022 This compound AZD0022->KRAS_GDP AZD0022->KRAS_GTP

Caption: KRAS Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Assay (e.g., SPR) Cellular_Assay Cellular Proliferation Assay Binding_Assay->Cellular_Assay Biochemical_Assay Downstream Signaling (e.g., Western Blot) Cellular_Assay->Biochemical_Assay Lead_Optimization Lead Optimization Biochemical_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies Xenograft_Models Xenograft Efficacy Models PK_Studies->Xenograft_Models PD_Biomarkers Pharmacodynamic Biomarker Analysis Xenograft_Models->PD_Biomarkers Clinical_Candidate Clinical Candidate Selection PD_Biomarkers->Clinical_Candidate AZD0022_Discovery This compound Discovery & Synthesis AZD0022_Discovery->Binding_Assay Lead_Optimization->PK_Studies

References

(S)-AZD0022 Binding Affinity to KRASG12D-GTP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (S)-AZD0022 to the GTP-bound state of the oncogenic KRASG12D mutant protein. This compound, also known as AZD0022, is a selective, reversible, and orally active inhibitor targeting the KRASG12D mutation. Preclinical data indicates that this compound demonstrates a high binding affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of KRASG12D.[1] While specific quantitative binding data from primary sources remains proprietary, this guide synthesizes available information and outlines the established methodologies for characterizing such interactions.

Quantitative Binding Affinity Data

Direct quantitative measurements for the binding affinity of this compound to KRASG12D-GTP, such as the dissociation constant (Kd), have not been publicly disclosed in detail. However, preclinical studies presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 indicated that this compound exhibits high affinity for both KRASG12D-GTP and KRASG12D-GDP as determined by Surface Plasmon Resonance (SPR).[1]

Further insights into the potency of this compound in a cellular context are provided by pharmacokinetic/pharmacodynamic (PK/PD) modeling. These models suggest an unbound IC50 of 1.4 nM for the inhibition of phosphorylated ribosomal S6 kinase (pRSK), a downstream effector in the KRAS signaling pathway.[2] This indicates potent engagement of the KRASG12D target in a biologically relevant setting.

For comparative purposes, the following table summarizes the available data on the activity of this compound.

ParameterValueTarget/SystemAssay Type
Unbound IC50 1.4 nMpRSK InhibitionPK/PD Modeling
Binding Affinity HighKRASG12D-GTP & KRASG12D-GDPSurface Plasmon Resonance (SPR)

Experimental Protocols

Detailed experimental protocols for the binding assays of this compound are not publicly available. However, this section outlines representative methodologies for the key experiments typically employed to characterize the binding affinity of small molecule inhibitors to KRAS proteins.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to KRASG12D-GTP.

Materials:

  • Recombinant human KRASG12D protein

  • Guanosine-5'-[(β,γ)-imido]triphosphate (GNP-P-NHP), a non-hydrolyzable GTP analog

  • This compound compound

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Preparation: Recombinant KRASG12D is loaded with the non-hydrolyzable GTP analog, GNP-P-NHP, to ensure it remains in the active GTP-bound state.

  • Immobilization: The KRASG12D-GTP protein is immobilized on the surface of a sensor chip.

  • Binding Analysis: A series of concentrations of this compound are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay for measuring molecular interactions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the interaction between KRASG12D-GTP and its effector proteins (e.g., RAF1).

Materials:

  • Recombinant KRASG12D protein

  • GTP

  • Recombinant RAF1 Ras-Binding Domain (RBD)

  • Fluorescently labeled antibodies or tags (e.g., terbium-labeled anti-His antibody and a fluorescently-labeled anti-GST antibody)

  • This compound compound

  • Assay buffer

  • Microplates suitable for fluorescence reading

Methodology:

  • Protein Labeling: KRASG12D and the RAF1-RBD are tagged (e.g., with His and GST tags, respectively) to allow for detection with labeled antibodies.

  • Assay Setup: KRASG12D is incubated with GTP to ensure it is in the active state. Subsequently, the RAF1-RBD, the labeled antibodies, and varying concentrations of this compound are added to the wells of a microplate.

  • Signal Detection: The plate is incubated to allow the binding reaction to reach equilibrium. The TR-FRET signal is then measured using a plate reader. A high FRET signal indicates a strong interaction between KRASG12D and RAF1-RBD, while a low signal indicates inhibition of this interaction by this compound.

  • Data Analysis: The data is plotted as the TR-FRET signal versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

KRASG12D Downstream Signaling Pathway

The KRASG12D mutation leads to a constitutively active KRAS protein, which in turn activates downstream signaling pathways, most notably the MAPK/ERK pathway, driving cell proliferation and survival. This compound acts by directly inhibiting the mutated KRASG12D protein, thereby blocking these downstream signals.

KRASG12D_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRASG12D_GTP KRASG12D-GTP (Active) EGFR->KRASG12D_GTP Activates RAF RAF KRASG12D_GTP->RAF AZD0022 This compound AZD0022->KRASG12D_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Binding_Affinity_Workflow cluster_setup Assay Preparation cluster_assays Binding Assays cluster_analysis Data Analysis cluster_result Result Protein_Prep 1. Recombinant KRASG12D-GTP Preparation SPR_Assay 3a. Surface Plasmon Resonance (SPR) Protein_Prep->SPR_Assay TRFRET_Assay 3b. Time-Resolved FRET (TR-FRET) Protein_Prep->TRFRET_Assay Compound_Prep 2. This compound Serial Dilution Compound_Prep->SPR_Assay Compound_Prep->TRFRET_Assay SPR_Analysis 4a. Kinetic Analysis (ka, kd, Kd) SPR_Assay->SPR_Analysis TRFRET_Analysis 4b. Dose-Response Curve (IC50) TRFRET_Assay->TRFRET_Analysis Binding_Affinity Binding Affinity Characterization SPR_Analysis->Binding_Affinity TRFRET_Analysis->Binding_Affinity

References

(S)-AZD0022: A Technical Overview of In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AZD0022 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the KRAS G12D mutation, a key driver in various cancers. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways.

Core In Vitro Activity

This compound demonstrates robust and selective inhibition of KRAS G12D signaling pathways in preclinical models. It exhibits nanomolar cellular activity, effectively suppressing the proliferation of cancer cell lines harboring the KRAS G12D mutation.[1]

Data Presentation: Quantitative In Vitro Biological Activity
ParameterCell LineMutation StatusValueAssay Type
IC50 MIA PaCa-2KRAS G12D~5-10 nMCell Proliferation
Unbound IC50 (modeled)-1.4 nMpRSK Inhibition

This table summarizes the currently available public data. A more extensive panel of cell lines would be required for a complete selectivity profile.

Mechanism of Action and Pathway Inhibition

This compound functions by directly binding to the KRAS G12D protein. It has a high affinity for both the active, GTP-bound and the inactive, GDP-bound forms of the mutant protein.[2] This binding prevents the protein from engaging with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth. The primary downstream pathway inhibited by this compound is the MAPK pathway, as evidenced by the concentration-dependent reduction in the phosphorylation of key signaling molecules ERK and RSK.[3]

Signaling Pathway Diagram

KRAS_Pathway cluster_upstream cluster_ras cluster_downstream Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Receptor->SOS1 KRAS_GDP KRAS G12D-GDP (Inactive) KRAS_GTP KRAS G12D-GTP (Active) GAP GAP KRAS_GTP->GAP GTP->GDP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP GDP->GTP MEK MEK RAF->MEK ERK ERK MEK->ERK RSK p90RSK ERK->RSK Transcription Transcription Factors ERK->Transcription RSK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AZD0022 This compound AZD0022->KRAS_GDP AZD0022->KRAS_GTP

Caption: this compound inhibits the KRAS G12D signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro findings. The following sections outline generalized protocols for the key assays used to characterize the biological activity of this compound.

Biochemical Assay: KRAS G12D Nucleotide Exchange

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP by the KRAS G12D protein, a critical step in its activation.

Principle: The assay utilizes a fluorescently labeled GTP analog. In the presence of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, KRAS G12D will exchange its bound GDP for the fluorescent GTP, resulting in an increase in fluorescence. Inhibitors of this process will prevent this exchange, leading to a reduced fluorescent signal.

Generalized Protocol:

  • Recombinant KRAS G12D protein is incubated with the test compound, this compound, at various concentrations in an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4) in a 384-well plate.

  • The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

  • The fluorescence is monitored over time using a plate reader.

  • The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assay: Cell Proliferation (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Generalized Protocol for MIA PaCa-2 cells:

  • MIA PaCa-2 cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for 72 hours.

  • Following the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.

Cell-Based Assay: Western Blot for Pathway Modulation

Western blotting is used to detect the levels of specific proteins in cell lysates, allowing for the direct assessment of the phosphorylation status of key signaling molecules downstream of KRAS G12D.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-RSK, total-RSK) and a loading control (e.g., GAPDH). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Generalized Protocol:

  • KRAS G12D mutant cells are treated with various concentrations of this compound for a specified time.

  • The cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis.

  • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control overnight at 4°C.

  • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The band intensities are quantified to determine the relative levels of protein phosphorylation.

Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of this compound to the KRAS G12D protein in real-time.

Principle: One molecule (the ligand, e.g., KRAS G12D) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the response over time, the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) can be determined.

Generalized Protocol:

  • Recombinant KRAS G12D protein (either GDP or GTP-bound) is immobilized onto a sensor chip.

  • A series of concentrations of this compound are injected over the chip surface to measure the association phase.

  • Buffer is then flowed over the chip to measure the dissociation phase.

  • The sensorgrams (plots of response versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Biochemical & Biophysical Characterization cluster_cell Cell-Based Activity Assessment b1 Recombinant KRAS G12D Protein b2 Nucleotide Exchange Assay (IC50) b1->b2 b3 Surface Plasmon Resonance (ka, kd, KD) b1->b3 c2 Cell Proliferation Assay (MTT, IC50) b2->c2 c3 Western Blot Analysis (p-ERK, p-RSK Inhibition) b2->c3 note Biochemical potency informs cellular activity b3->c2 b3->c3 c1 KRAS G12D Mutant Cancer Cell Lines (e.g., MIA PaCa-2) c1->c2 c1->c3

Caption: Workflow for in vitro characterization of this compound.

References

The Rise and Strategic Pivot of (S)-AZD0022: A Technical Deep Dive into a Novel KRAS G12D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and development of (S)-AZD0022, a potent and selective oral inhibitor of the KRAS G12D mutation. Designed for researchers, scientists, and drug development professionals, this document details the preclinical profile of this compound, its mechanism of action, and the design of its clinical evaluation, culminating in its strategic discontinuation. All available quantitative data has been summarized in structured tables, and key experimental methodologies are described.

Introduction: Targeting the Undruggable

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the smooth topology of its surface. The KRAS G12D mutation is particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers, representing a significant unmet medical need. This compound emerged as a promising therapeutic candidate designed to specifically inhibit this common and aggressive driver of cancer.

This compound is a selective, reversible, and orally bioavailable small molecule inhibitor. A key feature of its mechanism is its ability to bind with high affinity to both the active (GTP-bound) and inactive (GDP-bound) forms of the KRAS G12D protein. This dual-state binding offers the potential for a more sustained inhibition of KRAS signaling. Preclinical studies demonstrated that this compound drives robust inhibition of the KRAS signaling pathway and exhibits broad anti-tumor activity in various KRAS G12D-mutant cancer models.

Preclinical Profile of this compound

The preclinical development of this compound established a strong foundation for its progression into clinical trials. The compound's favorable physicochemical and pharmacokinetic properties, coupled with potent pharmacodynamic effects, highlighted its potential as a therapeutic agent.

Physicochemical and Pharmacokinetic Properties

This compound was characterized by physicochemical properties consistent with good oral absorption and extensive tissue distribution. Pharmacokinetic studies in mice and dogs revealed a long half-life, suggesting the potential for once-daily dosing in humans.

PropertyValueSource
Molecular Weight 614 g/mol
Log P 6.0
Log D (pH 7.4) 2.4
pKa 8.4, 7.4
Thermodynamic Solubility 207 µM
SpeciesHalf-life (t½)Blood ClearanceVolume of Distribution (Vss)Oral BioavailabilitySource
Mouse 24 h8.2 mL/min/kg10.8 L/kg28%
Dog 46 h8.6 mL/min/kg20.4 L/kg13%
In Vitro and In Vivo Pharmacology

This compound demonstrated potent and selective inhibition of the KRAS G12D signaling pathway. While specific binding affinity values (Kd) for the interaction with KRAS G12D have not been publicly disclosed, preclinical data indicate high affinity. The pharmacodynamic effects were quantified by measuring the inhibition of phosphorylated ribosomal S6 kinase (pRSK), a downstream effector in the KRAS pathway.

ParameterValueSource
Unbound IC50 for pRSK inhibition 1.4 nM
pRSK inhibition in GP2D xenograft model (150 mg/kg BID for 7 days) ~75%
Tumor to Plasma Ratio in GP2D model 18x

Preclinical studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of colorectal, pancreatic, and non-small cell lung cancer demonstrated broad anti-tumor activity of this compound. Furthermore, the combination of this compound with cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, resulted in enhanced therapeutic responses and sustained tumor regressions in colorectal and pancreatic cancer models. Specific quantitative data on tumor growth inhibition (TGI) from these studies have not been made publicly available.

Signaling Pathway and Experimental Workflows

KRAS G12D Signaling Pathway and Inhibition by this compound

The KRAS G12D mutation leads to constitutive activation of the KRAS protein, which in turn activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation and survival. This compound inhibits the mutated KRAS G12D protein, thereby blocking these downstream signals.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12D-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired by G12D) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival AZD0022 This compound AZD0022->KRAS_GDP AZD0022->KRAS_GTP

KRAS G12D signaling pathway and points of inhibition by this compound.
Preclinical Development Workflow

The preclinical development of this compound followed a logical progression from initial characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_discovery Discovery & Characterization cluster_pk Pharmacokinetics cluster_efficacy In Vivo Efficacy cluster_clinical Clinical Translation PhysChem Physicochemical Properties InVitro_Binding In Vitro Binding Assays (SPR) PhysChem->InVitro_Binding InVitro_Activity Cellular Activity Assays (pRSK Inhibition) InVitro_Binding->InVitro_Activity Mouse_PK Mouse PK Studies InVitro_Activity->Mouse_PK Dog_PK Dog PK Studies Mouse_PK->Dog_PK Xenograft_Mono Xenograft Models (Monotherapy) Dog_PK->Xenograft_Mono Xenograft_Combo Xenograft Models (Combination Therapy) Xenograft_Mono->Xenograft_Combo Phase1_Trial Phase I/IIa Clinical Trial (ALAFOSS-01) Xenograft_Combo->Phase1_Trial

A streamlined workflow for the preclinical development of this compound.

Key Experimental Protocols

Detailed protocols for the specific assays used in the development of this compound are proprietary to AstraZeneca. However, the following sections describe standard and representative methodologies for the key experiments conducted.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity and kinetics of this compound to KRAS G12D protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human KRAS G12D protein (pre-loaded with GDP or a non-hydrolyzable GTP analog like GMP-PNP)

  • This compound compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Procedure:

  • Surface Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.

  • Ligand Immobilization: Recombinant KRAS G12D protein is diluted in the immobilization buffer and injected over the activated sensor surface to achieve covalent immobilization via amine coupling. The surface is then deactivated with ethanolamine.

  • Analyte Binding: A series of concentrations of this compound, diluted in running buffer, are injected over the immobilized KRAS G12D surface. Association and dissociation are monitored in real-time by measuring the change in the SPR signal.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Western Blot for pRSK Inhibition

Objective: To quantify the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated RSK (pRSK) in cells or tumor tissue.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pRSK, anti-total RSK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Cells are treated with varying concentrations of this compound. Tumor tissues from treated animals are homogenized. Samples are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE.

  • Protein Transfer: Proteins are transferred from the gel to a membrane.

  • Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with the primary antibody against pRSK, followed by washing and incubation with an HRP-conjugated secondary antibody. The membrane is then stripped and re-probed for total RSK and a loading control like GAPDH.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system.

  • Quantification: The band intensities are quantified, and pRSK levels are normalized to total RSK and the loading control.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with cetuximab in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG)

  • KRAS G12D-mutant cancer cell line (e.g., GP2D colorectal cancer cells)

  • This compound formulated for oral administration

  • Cetuximab formulated for intraperitoneal injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: The cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound monotherapy, cetuximab monotherapy, and combination therapy).

  • Treatment Administration: this compound is administered orally according to the determined dose and schedule (e.g., twice daily). Cetuximab is administered via intraperitoneal injection (e.g., once or twice weekly).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pRSK).

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy between treatment groups.

Clinical Development and Strategic Discontinuation

Based on its promising preclinical profile, this compound advanced into a first-in-human, Phase I/IIa clinical trial designated ALAFOSS-01 (NCT06599502). This open-label, multi-center study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as both a monotherapy and in combination with cetuximab in patients with advanced solid tumors harboring a KRAS G12D mutation.

An In-depth Technical Guide to the Physicochemical Properties of (S)-AZD0022

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-AZD0022, a selective and orally active inhibitor of the KRASG12D mutant protein.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Physicochemical Properties

This compound is a small molecule inhibitor with physicochemical characteristics that support its oral bioavailability.[3][4] The preclinical pharmacokinetic properties of AZD0022 are defined by its molecular weight, extensive lipophilicity, and dibasic nature.[3][5]

PropertyValueSource(s)
IUPAC Name (R)-4-(4-((1R,5S)-3,8-diazabicyclo[3.2.1]oct-6-en-3-yl)-6,8-difluoro-2-(((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)quinazolin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-amine[1][6]
Chemical Formula C₃₄H₃₀F₄N₆O[1][6][7]
Molecular Weight 614.64 g/mol [1][2][8]
CAS Number 2958627-18-2[1][6]
Appearance Solid powder[1]
Purity >99% by HPLC[1]
pKa 8.4 and 7.4 (dibasic)[3][4][5]
LogP 6.0[4]
LogD at pH 7.4 2.5[3][4][5]
Thermodynamic Solubility 207 µM[4]
Solubility in DMSO 80 mg/mL (130.16 mM)[8], 100 mg/mL (162.70 mM)[9][10][8][9][10]

Mechanism of Action and Signaling Pathway

AZD0022 is a selective, reversible, and orally active inhibitor of KRASG12D.[8] The KRASG12D mutation disrupts the GTPase activity of the KRAS protein, leading to elevated levels of its active, GTP-bound state.[11] This results in the deregulated activation of downstream signaling pathways that drive uncontrolled cell proliferation and survival.[11] AZD0022 exhibits high affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of KRASG12D, while showing selectivity over wild-type KRAS.[11] By inhibiting the function of the mutated KRASG12D protein, AZD0022 aims to interrupt these oncogenic signals.[12][13] The inhibition of this pathway can be monitored by measuring the levels of downstream effectors such as phospho-ERK (p-ERK) and phospho-RSK (pRSK).[5][12]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) KRAS_G12D_GDP KRAS G12D-GDP (Inactive) EGFR->KRAS_G12D_GDP Signal KRAS_G12D_GTP KRAS G12D-GTP (Active) KRAS_G12D_GDP->KRAS_G12D_GTP SOS1 (GEF) KRAS_G12D_GTP->KRAS_G12D_GDP GAP (GTPase activity disrupted by mutation) RAF RAF KRAS_G12D_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK p90RSK ERK->RSK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation RSK->Proliferation AZD0022 This compound AZD0022->KRAS_G12D_GDP Inhibition AZD0022->KRAS_G12D_GTP Inhibition

Caption: KRAS Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's properties and efficacy.

  • In Vitro Stock Solution Preparation : To prepare stock solutions, this compound powder is dissolved in Dimethyl Sulfoxide (DMSO).[1][9] For a concentration of 100 mg/mL (162.70 mM), ultrasonic agitation is recommended to aid dissolution.[9][10] It is important to use newly opened DMSO as it is hygroscopic, which can significantly impact solubility.[9]

  • In Vivo Formulation : For animal studies, specific formulations are required to ensure bioavailability. Two described protocols are:

    • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]

    • A solution of 10% DMSO and 90% Corn Oil.[9] In both cases, solvents should be added one by one to achieve a clear solution with a solubility of at least 2.5 mg/mL (4.07 mM).[9][14] Gentle heating and/or sonication can be used if precipitation occurs.[9] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[9]

The objective of pharmacokinetic studies is to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Sample Collection : Plasma and tumor concentrations are measured following oral administration in animal models (e.g., mice and dogs).[3][5]

  • Extraction : Standard extraction techniques are employed to isolate the compound from the biological matrices.[5]

  • Quantitation : Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used for the quantitative analysis of AZD0022 concentrations in plasma and tumor tissues.[5] Preclinical studies have shown that AZD0022 undergoes time-dependent partitioning into red blood cells, suggesting that whole blood may be the most representative matrix for PK analysis.[3][5]

Pharmacodynamic studies assess the effect of this compound on its intended target and downstream signaling pathways in tumor tissues.

  • Model System : Nude mice implanted with human tumor xenografts (e.g., GP2D model) are used.[5]

  • Treatment : Mice are treated with this compound over a range of doses (e.g., 10, 50, and 150 mg/kg BID) for a specified duration, such as seven days.[9][14]

  • Target Modulation Assessment : The inhibition of downstream signaling is assessed by measuring the levels of phosphorylated Ribosomal S6 Kinase (pRSK).[3][5]

  • Method : Western blot analysis is performed on protein lysates from the collected tumor tissues to quantify the levels of pRSK relative to total RSK or a loading control.[5] A significant reduction in pRSK levels indicates effective target engagement and pathway inhibition.[9][14]

Experimental_Workflow cluster_invivo In Vivo Xenograft Study cluster_analysis Ex Vivo Analysis implantation Implantation of KRAS G12D Tumor Cells (e.g., GP2D) in Mice tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth treatment Oral Administration of This compound or Vehicle tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring collection Collect Tumor and Blood Samples at Endpoint monitoring->collection efficacy Efficacy Assessment: Tumor Growth Inhibition monitoring->efficacy Efficacy pk_analysis PK Analysis: LC-MS/MS of Plasma and Tumor Lysates collection->pk_analysis Pharmacokinetics pd_analysis PD Analysis: Western Blot for pRSK in Tumor Lysates collection->pd_analysis Pharmacodynamics

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

This compound is a potent and selective oral inhibitor of KRASG12D with physicochemical properties conducive to clinical development.[11] Its mechanism of action involves the direct inhibition of both the active and inactive forms of the mutant KRAS protein, leading to the suppression of downstream oncogenic signaling.[11] The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound, demonstrating its ability to achieve significant tumor exposure and target modulation in xenograft models.[9][14] These findings support the ongoing clinical investigation of this compound as a potential therapeutic agent for patients with KRASG12D-mutated solid tumors.[11][15]

References

An In-depth Technical Guide to (S)-AZD0022 Target Engagement Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-AZD0022 is an orally active and selective inhibitor of the KRASG12D mutation, a key driver in various cancers.[1][2][3][4][5][6][7] This guide provides a detailed overview of the biomarkers used to assess the target engagement of this compound, focusing on preclinical data that forms the basis for its clinical development.

Core Mechanism of Action

This compound specifically targets the KRASG12D mutant protein, inhibiting its function and subsequently suppressing downstream signaling pathways that promote tumor growth.[1][5][6][7] The primary pathway of focus for target engagement is the RAS/RAF/MEK/ERK signaling cascade.

Key Target Engagement Biomarkers

The principal biomarker for assessing the target engagement of this compound is the inhibition of phosphorylated Ribosomal S6 Kinase (pRSK).[1][3][8][9] RSK is a downstream effector in the KRAS signaling pathway, and its phosphorylation state is a reliable indicator of pathway activity. Additionally, the phosphorylation of ERK (pERK) is another potential biomarker for pathway inhibition.[6]

Quantitative Preclinical Data

Preclinical studies in a GP2D human tumor xenograft model have demonstrated a dose-dependent inhibition of pRSK following administration of this compound.[1][3][9]

Dose RegimenDurationMaximal pRSK InhibitionUnbound IC50 (PKPD modeling)
10, 50, and 150 mg/kg BID7 daysExposure-dependentNot Applicable
150 mg/kg BID7 days~75%Not Applicable
Not ApplicableNot ApplicableNot Applicable1.4 nM[3][8]

Experimental Protocols

1. In Vivo Model:

  • Animal Model: Nude mice implanted with GP2D human tumors.[3][9]

  • Drug Administration: Oral administration of this compound.[1][3]

2. Pharmacokinetic Analysis:

  • Sample Collection: Plasma and tumor tissue.[3][9]

  • Quantification: Measurement of this compound concentrations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][9]

3. Pharmacodynamic (Target Engagement) Analysis:

  • Method: Western Blot analysis of tumor lysates.[3][9]

  • Primary Endpoint: Quantification of pRSK levels relative to total RSK or a loading control.

Signaling Pathway and Experimental Workflow Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS G12D (Active) RTK->KRAS_G12D RAF RAF KRAS_G12D->RAF AZD0022 This compound AZD0022->KRAS_G12D MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK RSK RSK pERK->RSK Transcription_Factors Transcription Factors pERK->Transcription_Factors pRSK pRSK (Target Engagement Biomarker) RSK->pRSK pRSK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: KRAS Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Analysis cluster_data Data Interpretation Animal_Model GP2D Xenograft Nude Mice Dosing This compound Oral Administration Animal_Model->Dosing Sample_Collection Tumor & Plasma Collection Dosing->Sample_Collection PK_Analysis LC-MS/MS Analysis of this compound Levels Sample_Collection->PK_Analysis PD_Analysis Western Blot for pRSK Inhibition Sample_Collection->PD_Analysis PKPD_Modeling PK/PD Modeling (e.g., IC50 Calculation) PK_Analysis->PKPD_Modeling Target_Engagement Quantify Target Engagement PD_Analysis->Target_Engagement Target_Engagement->PKPD_Modeling

Caption: Preclinical Experimental Workflow for this compound.

Clinical Development

The preclinical findings have supported the initiation of a first-in-human, Phase I/IIa clinical trial (ALAFOSS-01, NCT06599502) to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adult participants with tumors harboring a KRASG12D mutation.[3][4][5][7][10][11] The trial includes both monotherapy and combination therapy arms with agents such as cetuximab.[5][7] This ongoing study will be crucial in validating the utility of pRSK and other potential biomarkers of target engagement in the clinical setting.

References

(S)-AZD0022: A Preclinical Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD0022, also known as UA022, is an orally bioavailable, selective, and reversible inhibitor of the KRAS G12D mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] Developed by Usynova and licensed by AstraZeneca, this compound has demonstrated potent anti-cancer activity in preclinical models, leading to its advancement into clinical trials.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, based on currently available data.

Pharmacodynamics

This compound exhibits a high affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of the KRAS G12D protein. By targeting this mutated protein, the compound effectively inhibits downstream signaling pathways that promote cellular proliferation and tumor growth.[3] A key downstream marker of KRAS pathway activation is the phosphorylation of Ribosomal S6 Kinase (pRSK). Preclinical studies have demonstrated dose-dependent inhibition of pRSK in vivo.[4]

In Vivo Target Engagement

In a GP2D human tumor xenograft model in nude mice, oral administration of this compound led to significant and dose-dependent inhibition of pRSK.[4]

ParameterValueSpeciesModel
Unbound IC50 for pRSK inhibition1.4 nMMouseGP2D Xenograft
Maximal pRSK inhibition (150 mg/kg BID for 7 days)~75%MouseGP2D Xenograft

Pharmacokinetics

Preclinical studies in mice and dogs have characterized the pharmacokinetic profile of this compound, highlighting its suitability for oral administration. The compound's physicochemical properties are consistent with good oral absorption and distribution.[4]

Physicochemical Properties
PropertyValue
Molecular Weight614
Log P6.0
Log D (pH 7.4)2.4
pKa8.4 and 7.4
Thermodynamic Solubility207 µM
Preclinical Pharmacokinetic Parameters
ParameterMouseDog
Oral Bioavailability28%13%
Blood Clearance8.2 mL/min/kg8.6 mL/min/kg
Volume of Distribution10.8 L/kg20.4 L/kg
Half-life24 hours46 hours
Oral Absorption30-70%-
Tumor-to-Plasma Ratio18-fold higher in tumor-

Experimental Protocols

The following are representative experimental protocols based on the available literature for the in vivo assessment of pharmacokinetics and pharmacodynamics.

Pharmacokinetic Analysis in Xenograft Models

Objective: To determine the concentration of this compound in plasma and tumor tissue over time following oral administration.

Methodology:

  • Animal Model: Nude mice bearing GP2D human tumor xenografts.[4]

  • Dosing: Single oral gavage of this compound at a specified dose (e.g., 150 mg/kg).[4]

  • Sample Collection: At predetermined time points post-dose, blood samples are collected via cardiac puncture into EDTA-containing tubes. Tumor tissues are also harvested.

  • Sample Processing:

    • Blood is centrifuged to separate plasma.

    • Tumor tissue is homogenized in a suitable buffer.

  • Bioanalysis (LC-MS/MS):

    • Extraction: this compound is extracted from plasma and tumor homogenates using standard protein precipitation or liquid-liquid extraction techniques.

    • Chromatography: The extracted samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Quantitation: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard.

Pharmacodynamic Analysis (pRSK Inhibition) in Xenograft Models

Objective: To assess the extent of target engagement by measuring the inhibition of pRSK in tumor tissue.

Methodology:

  • Animal Model and Dosing: Nude mice with established GP2D xenograft tumors are treated with this compound (e.g., 10, 50, or 150 mg/kg BID) or vehicle for a specified duration (e.g., 7 days).[4]

  • Tumor Collection: At the end of the treatment period, tumors are excised at a defined time after the final dose.

  • Protein Extraction: Tumors are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Western Blot Analysis:

    • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pRSK and total RSK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The intensity of the pRSK and total RSK bands is quantified using densitometry software. The level of pRSK is normalized to the total RSK and the loading control.

Visualizations

Signaling Pathway and Mechanism of Action

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D_GDP KRAS G12D (Inactive-GDP) RTK->KRAS_G12D_GDP Growth Factor Signal KRAS_G12D_GTP KRAS G12D (Active-GTP) KRAS_G12D_GDP->KRAS_G12D_GTP GEF RAF RAF KRAS_G12D_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription_Factors Transcription Factors ERK->Transcription_Factors pRSK pRSK RSK->pRSK pRSK->Transcription_Factors AZD0022 This compound AZD0022->KRAS_G12D_GDP AZD0022->KRAS_G12D_GTP Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits both active and inactive KRAS G12D, blocking downstream signaling.

Preclinical In Vivo Study Workflow

Preclinical_Workflow cluster_PK Pharmacokinetics Study cluster_PD Pharmacodynamics Study PK_Dosing Oral Dosing of This compound PK_Sampling Blood and Tumor Sample Collection (Time Course) PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis of Drug Concentration PK_Sampling->PK_Analysis PK_Parameters Calculation of PK Parameters PK_Analysis->PK_Parameters PD_Dosing Repeat Oral Dosing of This compound PD_Sampling Tumor Collection (End of Study) PD_Dosing->PD_Sampling PD_Analysis Western Blot for pRSK/RSK PD_Sampling->PD_Analysis PD_Parameters Quantification of Target Inhibition PD_Analysis->PD_Parameters Start In Vivo Xenograft Model Establishment Start->PK_Dosing Start->PD_Dosing

Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of (S)-AZD0022, a KRASG12D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

(S)-AZD0022 is a potent and selective, orally bioavailable inhibitor of the KRASG12D mutation, a key driver in various cancers including pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound. The described methods will enable researchers to assess the compound's binding affinity, its impact on downstream signaling pathways, and its effect on the proliferation of KRASG12D mutant cancer cells.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling. Mutations in the KRAS gene are among the most common oncogenic drivers. The G12D mutation, in particular, results in a constitutively active KRAS protein, leading to the uncontrolled activation of downstream pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, which promote cell proliferation and survival. This compound is the active enantiomer of AZD0022 and has been shown to selectively inhibit the KRASG12D protein.[1][2] This document outlines key in vitro assays for the preclinical evaluation of this compound.

Data Presentation

The following table summarizes the available quantitative data for this compound and related KRASG12D inhibitors.

ParameterValueAssay TypeContext/Cell LineSource
This compound Unbound IC50 1.4 nMpRSK InhibitionGP2D murine model[4]
SHR1127 Kd 0.06 nMSPR Binding AssayGDP-loaded KRASG12D protein[5]

Signaling Pathway

KRASG12D constitutively activates downstream signaling pathways, primarily the MAPK pathway. This compound inhibits this process, leading to a reduction in the phosphorylation of downstream effectors like MEK, ERK, and RSK.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRASG12D-GDP (Inactive) KRAS_GTP KRASG12D-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP GTP GDP GAP->KRAS_GDP MEK MEK RAF->MEK p ERK ERK MEK->ERK p pRSK pRSK ERK->pRSK p Proliferation Cell Proliferation & Survival pRSK->Proliferation AZD0022 This compound AZD0022->KRAS_GTP Inhibition Cell_Proliferation_Workflow Start Start Seed_Cells Seed KRASG12D Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_Compound Treat_Cells Add Compound/Vehicle to Cells Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add MTS or CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Incubate_Final Incubate (1-4 hours) Add_Reagent->Incubate_Final Read_Plate Measure Absorbance or Luminescence Incubate_Final->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Culture & Treat Cells with this compound Start->Cell_Culture Cell_Lysis Lyse Cells & Quantify Protein Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (1 hr) Transfer->Block Primary_Ab Incubate with Primary Antibody (Overnight, 4°C) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (1 hr, RT) Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Image & Analyze Bands Detect->Analyze End End Analyze->End

References

Application Notes and Protocols for (S)-AZD0022 Xenograft Model Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD0022 is an orally active and selective inhibitor of the KRAS G12D mutation, a significant oncogenic driver in various cancers. Preclinical studies have demonstrated its potent anti-tumor activity and robust inhibition of the KRAS signaling pathway in xenograft models.[1][2] These application notes provide detailed protocols for the administration of this compound in a GP2D colorectal adenocarcinoma xenograft model, a standard preclinical model for evaluating KRAS G12D-targeted therapies.[1][3] The protocols outlined below cover xenograft model establishment, drug formulation and administration, tumor growth monitoring, and pharmacodynamic analysis.

Data Presentation

Preclinical Pharmacokinetic Parameters of this compound
ParameterMouseDog
Half-life (t½) 24 hours46 hours
Blood Clearance 8.2 mL/min/kg8.6 mL/min/kg
Volume of Distribution (Vss) 10.8 L/kg20.4 L/kg
Oral Bioavailability 28%13%
Data compiled from preclinical studies.[1][3]
In Vivo Pharmacodynamic Profile of this compound in GP2D Xenograft Model
Dose (mg/kg, BID, 7 days)Maximal pRSK Inhibition
10Exposure-dependent
50Exposure-dependent
150~75%
BID: twice daily. pRSK inhibition is a key biomarker of KRAS pathway suppression.[1]

Signaling Pathway

The KRAS G12D mutation leads to constitutive activation of the KRAS protein, resulting in uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAF-MEK-ERK (MAPK) pathway. This compound selectively binds to and inhibits the KRAS G12D mutant protein, thereby blocking these downstream signals.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_G12D_GTP KRAS G12D (Active-GTP) Growth_Factor_Receptor->KRAS_G12D_GTP Activates RAF RAF KRAS_G12D_GTP->RAF S_AZD0022 This compound S_AZD0022->KRAS_G12D_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pRSK pRSK ERK->pRSK Proliferation_Survival Cell Proliferation & Survival pRSK->Proliferation_Survival

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Protocols

GP2D Xenograft Model Establishment

This protocol describes the subcutaneous implantation of the GP2D human colorectal adenocarcinoma cell line into immunodeficient mice.

Materials:

  • GP2D human colorectal adenocarcinoma cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Sterile syringes and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture GP2D cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and free of contamination.

  • Cell Harvesting:

    • Aspirate culture medium and wash cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel®.

    • Perform a cell count and assess viability (should be >90%). Adjust the cell concentration to 5 x 10^7 cells/mL.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an approved anesthetic.

    • Wipe the injection site (typically the right flank) with an alcohol swab.

    • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells).

    • Monitor the mice for recovery from anesthesia and for any adverse reactions.

  • Tumor Growth Monitoring:

    • Allow 10-14 days for tumors to become palpable.

    • Begin tumor measurements when tumors reach a volume of approximately 100-150 mm³.

This compound Formulation and Administration

This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Formulation (prepare fresh daily):

    • Calculate the required amount of this compound based on the number of mice, their average weight, and the desired dose (e.g., 10, 50, or 150 mg/kg).

    • In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO (e.g., 10% of the final volume).

    • Vortex until the compound is fully dissolved.

    • Add the appropriate volume of corn oil (e.g., 90% of the final volume) to the DMSO solution.

    • Vortex thoroughly to create a stable suspension.

  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Measure the appropriate volume of the this compound formulation into a 1 mL syringe fitted with an oral gavage needle. The dosing volume is typically 10 mL/kg.

    • Carefully insert the gavage needle into the esophagus and administer the formulation directly into the stomach.

    • Observe the mouse for a few minutes post-administration to ensure no adverse effects.

    • Administer twice daily (BID) for the duration of the study (e.g., 7 days).

Tumor Growth and Animal Welfare Monitoring

Procedure:

  • Tumor Measurement:

    • Measure the length (L) and width (W) of the tumor 2-3 times per week using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .

  • Body Weight: Record the body weight of each mouse at the time of tumor measurement.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity or distress, including changes in appearance, behavior, or activity levels.

  • Humane Endpoints: Euthanize mice if any of the following are observed:

    • Tumor volume exceeds 2000 mm³.

    • Tumor ulceration or necrosis.

    • Body weight loss exceeds 20%.

    • Significant impairment of mobility or normal behavior.

Pharmacodynamic Analysis (pRSK Inhibition)

This protocol describes the assessment of target engagement by measuring the inhibition of phosphorylated RSK (pRSK) in tumor tissue via Western blot.

Materials:

  • Tumor tissue lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pRSK, anti-total RSK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pRSK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip and re-probe the membrane for total RSK and a loading control.

  • Data Analysis:

    • Quantify the band intensities for pRSK, total RSK, and the loading control.

    • Normalize the pRSK signal to the total RSK signal and/or the loading control.

    • Compare the normalized pRSK levels between the treated and vehicle control groups to determine the percentage of inhibition.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture GP2D Cell Culture Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Allow Tumors to Grow (~100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Prep Prepare this compound & Vehicle Randomization->Drug_Prep Administration Oral Administration (BID, 7 days) Drug_Prep->Administration Monitoring Monitor Tumor Volume & Animal Welfare Administration->Monitoring Endpoint Euthanize & Excise Tumors (End of Study) Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (pRSK Western Blot) Endpoint->PD_Analysis Data_Analysis Analyze Tumor Growth Inhibition & PD Data PD_Analysis->Data_Analysis

Caption: Workflow for this compound administration in a xenograft model.

References

Application Notes and Protocols for (S)-AZD0022 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD0022 is a potent, selective, and orally bioavailable small molecule inhibitor of the KRASG12D mutation.[1][2][3] The KRASG12D mutation is a key driver in several cancers, including pancreatic, colorectal, and non-small cell lung cancer.[3][4] This document provides detailed application notes and protocols for the preclinical in vivo use of this compound, focusing on dosing, formulation, and methods for evaluating its pharmacodynamic effects in animal models.

Mechanism of Action and Signaling Pathway

This compound selectively targets the KRASG12D mutant protein, binding to both its active (GTP-bound) and inactive (GDP-bound) states.[3][4] This inhibition disrupts the downstream signaling cascade that promotes uncontrolled cell proliferation and survival.[3][4] A key downstream biomarker for assessing the activity of this compound is the phosphorylation of Ribosomal S6 Kinase (pRSK) and Extracellular signal-regulated kinase (p-ERK).[1][5][6]

KRAS_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D_GDP KRAS G12D-GDP (Inactive) RTK->KRAS_G12D_GDP SOS1 KRAS_G12D_GTP KRAS G12D-GTP (Active) KRAS_G12D_GDP->KRAS_G12D_GTP GTP loading KRAS_G12D_GTP->KRAS_G12D_GDP GAP RAF RAF KRAS_G12D_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK RSK RSK pERK->RSK pRSK p-RSK RSK->pRSK Proliferation Cell Proliferation & Survival pRSK->Proliferation AZD0022 This compound AZD0022->KRAS_G12D_GTP Inhibits

Caption: KRASG12D signaling pathway and the inhibitory action of this compound.

Data Presentation

Pharmacokinetic Parameters of this compound in Preclinical Species
ParameterMouseDog
Blood Clearance (mL/min/kg) 8.28.6
Volume of Distribution (Vss, L/kg) 10.820.4
Half-life (h) 2446
Oral Bioavailability (%) 2813
Data compiled from references[5][7].
In Vivo Dose and Pharmacodynamic Effect in GP2D Xenograft Model
Dose (mg/kg, BID, 7 days)Maximal pRSK Inhibition
10Exposure-dependent
50Exposure-dependent
150~75%
Data from a study in nude mice with GP2D human tumor xenografts.[1][5] A single oral dose of 150 mg/kg also resulted in prolonged plasma and tumor exposure.[1][5]

Experimental Protocols

Formulation of this compound for Oral Administration

Two primary formulations are recommended for in vivo studies. The choice of formulation may depend on the study duration and the vehicle's compatibility with the animal model.

Protocol 1: Aqueous-based Formulation

This formulation is suitable for many standard oral gavage studies.

  • Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline (0.9% NaCl)

  • Achievable Concentration: ≥ 2.5 mg/mL[1]

  • Preparation Steps:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add 40% of the final volume as PEG300 and mix thoroughly.

    • Add 5% of the final volume as Tween-80 and mix until the solution is clear.

    • Add 45% of the final volume as saline and mix thoroughly.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

    • It is recommended to prepare this formulation fresh on the day of use.[1]

Protocol 2: Oil-based Formulation

This formulation may be considered for studies requiring less frequent dosing or for compounds with specific solubility characteristics.

  • Composition:

    • 10% DMSO

    • 90% Corn Oil

  • Achievable Concentration: ≥ 2.5 mg/mL[1]

  • Preparation Steps:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add 90% of the final volume as corn oil.

    • Mix thoroughly until a uniform suspension or solution is achieved.

    • This formulation should be used with caution for studies lasting longer than two weeks.[1]

Experimental Workflow for In Vivo Efficacy and PD Studies

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Implant GP2D Tumor Cells in Nude Mice tumor_growth Allow Tumors to Reach Predetermined Size animal_model->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization formulation Prepare this compound Formulation dosing Administer Vehicle or This compound Orally (e.g., 150 mg/kg BID) formulation->dosing monitoring Monitor Tumor Growth and Animal Health dosing->monitoring collection Collect Tumor and Plasma Samples at Defined Timepoints lcms LC-MS/MS Analysis of Drug Concentration collection->lcms western Western Blot for pRSK Inhibition collection->western data_analysis Data Analysis and PK/PD Modeling lcms->data_analysis western->data_analysis

Caption: General experimental workflow for in vivo studies with this compound.

Protocol for Western Blot Analysis of pRSK Inhibition

This protocol outlines the key steps for assessing target engagement in tumor tissues.

  • Tumor Lysate Preparation:

    • Excise tumors from treated and control animals at the desired time point post-dosing.

    • Snap-freeze tumors in liquid nitrogen and store at -80°C.

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pRSK and total RSK (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pRSK signal to the total RSK signal for each sample.

    • Calculate the percentage of pRSK inhibition relative to the vehicle-treated control group.

Storage and Stability

  • This compound solid: Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The product should be kept dry and in the dark.

  • Stock Solutions: A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Working Formulations: It is strongly recommended to prepare working solutions for in vivo experiments fresh on the same day of use to ensure stability and prevent precipitation.[1]

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The information provided is based on publicly available data and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods, and they are provided for reference only.[1]

References

Application Notes and Protocols for Studying KRASG12D Signaling Pathways with (S)-AZD0022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1] The KRASG12D mutation leads to constitutive activation of the protein, driving aberrant downstream signaling through pathways such as the RAF/MEK/ERK and PI3K/AKT/mTOR cascades, which promote uncontrolled cell proliferation and survival.[2][3][4][5][6] (S)-AZD0022 is a potent, selective, and orally bioavailable reversible inhibitor of KRASG12D.[1] It exhibits high affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of the KRASG12D protein.[1] Preclinical studies have demonstrated that this compound drives robust, concentration-dependent inhibition of KRASG12D signaling and demonstrates significant anti-tumor activity in various cancer models.[1][7] These application notes provide detailed protocols for utilizing this compound to study KRASG12D signaling pathways.

Mechanism of Action

This compound is a selective inhibitor that targets the KRASG12D mutant protein. By binding to KRASG12D, this compound locks the oncoprotein in an inactive state, thereby preventing its interaction with downstream effector proteins. This blockade inhibits the activation of critical signaling cascades, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are essential for tumor cell growth and survival.[2][3][4][5][6]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) KRAS_GDP KRASG12D-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRASG12D-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12D) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD0022 This compound AZD0022->KRAS_GDP Inhibition AZD0022->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed KRASG12D Mutant and Wild-Type Cells treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (pERK, pAKT, pS6) treatment->western ip Immunoprecipitation (KRAS-effector binding) treatment->ip ic50 Calculate IC50 Values viability->ic50 quant Quantify Protein Levels western->quant binding_analysis Assess Binding Inhibition ip->binding_analysis

References

Application Notes: (S)-AZD0022 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-AZD0022 is an orally bioavailable, selective, and reversible inhibitor targeting the KRASG12D mutation.[1][2][3] This specific mutation is a significant oncogenic driver in various cancers and is particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), occurring in approximately 34% of cases.[1][2] KRAS mutations lock the protein in a constitutively active, GTP-bound state, leading to deregulated downstream signaling that promotes uncontrolled cell proliferation and survival.[2][4] AZD0022 is designed to counteract this by binding with high affinity to both the active (GTP-bound) and inactive (GDP-bound) forms of the KRASG12D protein, thereby inhibiting its function.[1][2][3] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other agents, showing anti-tumor activity in KRASG12D-mutated PDAC models.[2][5]

Mechanism of Action

AZD0022 functions by directly inhibiting the mutated KRASG12D protein. This action blocks the downstream activation of critical signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and growth.[4] By suppressing these pathways, AZD0022 aims to halt the uncontrolled growth of cancer cells and induce apoptosis.[1][4] A key pharmacodynamic biomarker used to measure the activity of AZD0022 is the inhibition of phosphorylated p90 ribosomal S6 kinase (pRSK), a downstream effector in the MAPK pathway.[3][6]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_GDP KRAS G12D (Inactive-GDP) EGFR->KRAS_GDP Activation KRAS_GTP KRAS G12D (Active-GTP) KRAS_GDP->KRAS_GTP GEF (SOS1) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD0022 This compound AZD0022->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibits Apoptosis

Caption: this compound inhibits the active KRASG12D protein, blocking downstream signaling pathways.

Quantitative Data Summary

Preclinical data demonstrates the potent and specific activity of AZD0022. While extensive data from peer-reviewed publications on various pancreatic cancer cell lines is limited, key findings from abstracts and manufacturer information are summarized below.

ParameterValueModel SystemCommentsReference
Unbound IC50 1.4 nMIn vitro PK/PD ModelMeasures the concentration for 50% inhibition of pRSK.[3]
pRSK Inhibition Up to 75%GP2D human tumor xenografts (in vivo)Achieved with continuous dosing of 150 mg/kg BID for 7 days.[6]
Tumor Accumulation ~18-fold higherGP2D human tumor xenografts (in vivo)Drug concentration in tumor tissue compared to plasma.[6]
Combination Effect Sustained RegressionsPDAC xenograft models (in vivo)Enhanced anti-tumor response when combined with Cetuximab.[1][2][5]

Protocols: Standard Methodologies for Evaluating this compound

The following are representative, detailed protocols for assessing the effects of this compound on pancreatic cancer cell lines harboring the KRASG12D mutation (e.g., Panc 03.27, AsPC-1).

Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo® 3D Assay)

This protocol determines the dose-dependent effect of this compound on the viability of pancreatic cancer cells grown in 3D spheroid cultures.

Materials:

  • KRASG12D-mutated pancreatic cancer cell line (e.g., AsPC-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • Ultra-Low Attachment 96-well spheroid microplates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® 3D Viability Assay kit

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Suspend cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL. Dispense 100 µL into each well of an ultra-low attachment 96-well plate (5,000 cells/well).

  • Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes. Incubate at 37°C, 5% CO₂ for 3-4 days to allow spheroid formation.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical final concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X drug concentration.

  • Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature (~30 minutes).

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Western Blotting for Pathway Modulation

This protocol assesses the inhibition of KRAS pathway signaling by measuring the phosphorylation status of downstream proteins like ERK and RSK.

Materials:

  • KRASG12D-mutated pancreatic cancer cells

  • 6-well tissue culture plates

  • This compound stock solution

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-RSK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for a short duration (e.g., 2-4 hours) to observe signaling changes.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total protein (e.g., total ERK) and a loading control (e.g., Actin) to confirm equal loading and quantify the change in phosphorylation.

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_assays Phase 2: Biological Assays cluster_analysis Phase 3: Data Analysis Culture 1. Culture KRAS G12D Pancreatic Cancer Cells Treatment 2. Treat with this compound (Dose-Response) Culture->Treatment Incubate 3. Incubate for Specified Duration Treatment->Incubate Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability Western Western Blot (p-ERK, p-RSK) Incubate->Western Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis IC50 Calculate IC50 Values Viability->IC50 Pathway Quantify Pathway Inhibition Western->Pathway ApopRate Determine Apoptosis Rate Apoptosis->ApopRate

Caption: General workflow for evaluating this compound in pancreatic cancer cell lines.

References

Application Notes and Protocols for Measuring pRSK Inhibition by (S)-AZD0022

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-AZD0022 is a potent and selective, orally active inhibitor of KRAS G12D.[1][2] The KRAS protein is a key component of the MAPK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[3] Downstream of KRAS, the RAF-MEK-ERK cascade leads to the activation of various effector proteins, including the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[3][4] Phosphorylated RSK (pRSK) is a critical downstream node in this pathway, and its inhibition serves as a key pharmacodynamic biomarker for upstream targeted therapies.[5][6] These application notes provide detailed protocols for measuring the inhibition of pRSK following treatment with this compound in both in vitro and cellular contexts.

This compound Mechanism of Action

This compound is a selective, reversible, and orally active inhibitor that targets the KRAS G12D mutation.[2] It demonstrates high affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12D, while showing selectivity against wild-type KRAS.[2] By inhibiting KRAS G12D, this compound effectively suppresses the downstream signaling cascade, leading to a reduction in the phosphorylation of effector proteins such as RSK.[1][5]

Figure 1: Simplified KRAS/pRSK signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory effect of this compound on pRSK has been quantified in preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

ParameterValueReference
Unbound IC50 for pRSK inhibition1.4 nM[2][5]

Table 2: In Vivo pRSK Inhibition in a GP2D Xenograft Model

Treatment Dose (oral, BID for 7 days)Maximal pRSK InhibitionReference
10 mg/kgDose-dependent[1][5]
50 mg/kgDose-dependent[1][5]
150 mg/kg~75%[1][5][7]

Experimental Protocols

Protocol 1: Western Blot for Measuring pRSK Inhibition in Cultured Cells

This protocol describes the detection of phosphorylated RSK (pRSK) in cell lysates by Western blot to assess the inhibitory effect of this compound.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment Seed cells and treat with This compound at various concentrations. start->cell_culture lysis 2. Cell Lysis Lyse cells in buffer containing phosphatase and protease inhibitors. cell_culture->lysis quantification 3. Protein Quantification Determine protein concentration (e.g., BCA assay). lysis->quantification sds_page 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. quantification->sds_page transfer 5. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. sds_page->transfer blocking 6. Blocking Block non-specific binding sites (e.g., with 5% BSA in TBST). transfer->blocking primary_ab 7. Primary Antibody Incubation Incubate with anti-pRSK and anti-total RSK antibodies. blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. primary_ab->secondary_ab detection 9. Detection Add chemiluminescent substrate and image the blot. secondary_ab->detection analysis 10. Data Analysis Quantify band intensities and normalize pRSK to total RSK. detection->analysis end End analysis->end

Figure 2: Workflow for Western blot analysis of pRSK inhibition.

Materials:

  • KRAS G12D mutant cell line (e.g., GP2D)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-pRSK, anti-total RSK, loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[9] Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[8][10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pRSK and a loading control (or total RSK for normalization) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again as in the previous step. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pRSK signal to the total RSK or loading control signal. Plot the normalized pRSK levels against the this compound concentration to determine the IC50.

Protocol 2: In Vitro Kinase Assay for pRSK Inhibition

This protocol describes a luminescence-based in vitro kinase assay to measure the direct inhibitory effect of this compound on RSK activity.

Kinase_Assay_Workflow start Start plate_prep 1. Plate Preparation Add this compound serial dilutions to a 384-well plate. start->plate_prep reagent_add 2. Reagent Addition Add purified RSK enzyme and its specific substrate. plate_prep->reagent_add reaction_start 3. Initiate Reaction Add ATP to start the kinase reaction. Incubate at 30°C. reagent_add->reaction_start reaction_stop 4. Stop Reaction & Detect ADP Add a reagent (e.g., ADP-Glo™) to stop the reaction and deplete ATP. reaction_start->reaction_stop luminescence_gen 5. Generate Luminescence Add a detection reagent to convert ADP to a luminescent signal. reaction_stop->luminescence_gen read_plate 6. Read Plate Measure luminescence using a plate reader. luminescence_gen->read_plate data_analysis 7. Data Analysis Plot luminescence vs. inhibitor concentration to calculate IC50. read_plate->data_analysis end End data_analysis->end

Figure 3: Workflow for an in vitro luminescence-based kinase assay.

Materials:

  • Purified, active RSK enzyme

  • RSK peptide substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[11]

  • Assay Setup: Add the diluted this compound or vehicle control to the wells of the assay plate.[11]

  • Kinase Reaction: Add the RSK enzyme and substrate mixture to each well and pre-incubate briefly.[11]

  • Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for RSK. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[11]

  • Termination and ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature.[11]

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment.[12][13] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[14]

CETSA_Workflow start Start cell_treatment 1. Cell Treatment Treat cells with this compound or vehicle control. start->cell_treatment heat_challenge 2. Heat Challenge Heat cell suspensions to a range of temperatures. cell_treatment->heat_challenge cell_lysis 3. Cell Lysis Lyse cells by freeze-thaw cycles. heat_challenge->cell_lysis centrifugation 4. Centrifugation Separate soluble proteins from precipitated aggregates. cell_lysis->centrifugation protein_detection 5. Protein Detection Analyze the soluble fraction for the target protein (pRSK) by Western blot or ELISA. centrifugation->protein_detection data_analysis 6. Data Analysis Plot the amount of soluble protein vs. temperature to generate a melting curve. Compare curves for treated vs. untreated samples. protein_detection->data_analysis end End data_analysis->end

Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • KRAS G12D mutant cell line

  • This compound

  • PBS supplemented with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Ultracentrifuge

  • Equipment for protein detection (e.g., Western blot setup)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.[14]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble pRSK in each sample using Western blotting or another sensitive protein detection method like ELISA.

  • Data Analysis: For each temperature point, quantify the amount of soluble pRSK. Plot the percentage of soluble pRSK relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[14]

Conclusion

The protocols outlined in these application notes provide robust methods for assessing the inhibitory activity of this compound on pRSK. Western blotting is a standard method for evaluating pharmacodynamic effects in cellular models. In vitro kinase assays are essential for determining direct enzymatic inhibition and potency. Finally, CETSA offers a powerful approach to confirm direct target engagement within the complex environment of the cell. Together, these methods provide a comprehensive toolkit for researchers and drug developers studying KRAS G12D inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: (S)-AZD0022 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-AZD0022 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and orally active inhibitor of the KRASG12D mutation.[1][2][3] The KRASG12D mutation leads to the abnormal activation of cellular pathways that promote cancer growth.[4][5] this compound works by binding to both the active (GTP-bound) and inactive (GDP-bound) forms of the KRASG12D protein, thereby blocking its function and inhibiting downstream signaling pathways responsible for uncontrolled cell proliferation and survival.[5][6]

Q2: Which signaling pathway does this compound target?

This compound targets the KRAS signaling pathway. Its inhibitory action on KRASG12D leads to the suppression of downstream effectors. The modulation of phosphorylated RSK (pRSK) and phosphorylated ERK (phospho-ERK) are commonly used as biomarkers to assess the activity of this compound.[1][4][7][8]

Q3: What are the recommended dosages for this compound in preclinical mouse models?

Preclinical studies in xenograft models have utilized a dose range of 10, 50, and 150 mg/kg administered orally twice daily (BID) over 7 days.[1][3][8] A single oral dose of 150 mg/kg has also been shown to result in prolonged plasma and tumor exposure.[1][7][8] Continuous dosing of 150 mg/kg BID for seven days resulted in approximately 75% inhibition of pRSK.[1][3][7][8]

Q4: What is the recommended formulation for oral administration of this compound?

A common vehicle for oral gavage of this compound in preclinical models consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another suggested formulation is 10% DMSO and 90% Corn Oil.[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q5: What is the current clinical status of this compound?

This compound, also known as AZD0022, was being investigated in a Phase I/IIa clinical trial (ALAFOSS-01, NCT06599502) for patients with KRASG12D-mutated solid tumors.[2][5][9][10] However, development was discontinued (B1498344) for strategic reasons.[11]

Troubleshooting Guide

Issue 1: Poor or variable drug exposure in vivo.

  • Possible Cause 1: Improper formulation.

    • Solution: Ensure the formulation is prepared correctly and fresh on the day of dosing.[1] Verify the complete dissolution of this compound. Use of heat or sonication may be necessary.[1]

  • Possible Cause 2: Incorrect administration technique.

    • Solution: Ensure accurate oral gavage technique to deliver the full intended dose.

  • Possible Cause 3: Issues with drug stability.

    • Solution: Store the stock solution appropriately. For example, at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Issue 2: Lack of significant tumor growth inhibition.

  • Possible Cause 1: Insufficient dosage.

    • Solution: The dose may need to be optimized for your specific tumor model. The reported effective dose range is 10-150 mg/kg BID.[1][3][8] Consider performing a dose-response study.

  • Possible Cause 2: Tumor model is not dependent on the KRASG12D mutation.

    • Solution: Confirm the KRASG12D mutation status of your cell line or patient-derived xenograft (PDX) model.

  • Possible Cause 3: Drug resistance.

    • Solution: Investigate potential mechanisms of resistance in your tumor model. Combination therapy with other agents, such as cetuximab, has shown enhanced therapeutic responses in preclinical models.[2][5][9]

Issue 3: Unexpected toxicity or adverse effects in animals.

  • Possible Cause 1: Dose is too high.

    • Solution: Reduce the dosage or the frequency of administration. Closely monitor the animals for signs of toxicity.

  • Possible Cause 2: Vehicle-related toxicity.

    • Solution: Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity.

Data Presentation

Table 1: Preclinical Pharmacokinetics of this compound

SpeciesClearance (mL/min/kg)Volume of Distribution (Vss, L/kg)BioavailabilityHalf-life
Mouse8.2[1][7][8]10.8[7][8]28%[7]24 h[7]
Dog8.6[1][7][8]20.4[7][8]13%[7]46 h[7]

Table 2: In Vivo Efficacy of this compound in a GP2D Xenograft Model

Dosage RegimenDurationEndpointResult
150 mg/kg (single oral dose)Single DoseDrug ExposureProlonged plasma and tumor exposure[1][7][8]
10, 50, 150 mg/kg BID7 dayspRSK InhibitionExposure-dependent inhibition[1][3][8]
150 mg/kg BID7 dayspRSK InhibitionUp to ~75% inhibition[1][3][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, sequentially add the following solvents, ensuring complete mixing after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final solution should be clear. If precipitation occurs, gentle warming or sonication can be applied.

  • It is recommended to prepare this working solution fresh for each day of dosing.[1]

Protocol 2: Assessment of Target Engagement (pRSK Inhibition) in Tumor Tissue

  • Treat tumor-bearing mice with this compound or vehicle control as per the experimental design.

  • At the desired time point post-treatment, euthanize the mice and excise the tumors.

  • Immediately snap-freeze the tumor tissue in liquid nitrogen or prepare tumor lysates.

  • For Western blot analysis, homogenize the tumor tissue in an appropriate lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against pRSK, total RSK, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.

  • Quantify the band intensities to determine the percentage of pRSK inhibition relative to the vehicle-treated control group.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP NF1 NF1 (GAP) KRAS_GTP->NF1 RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP/GTP Exchange NF1->KRAS_GTP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AZD0022 This compound AZD0022->KRAS_GTP Inhibits

Caption: KRAS Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment In Vivo Treatment cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Administration Oral Administration to Tumor-Bearing Mice (e.g., 10-150 mg/kg BID) Formulation->Administration Monitoring Monitor Tumor Growth and Animal Health Administration->Monitoring Tissue_Collection Collect Tumor and Plasma Samples Monitoring->Tissue_Collection Efficacy_Analysis Tumor Volume Measurement Monitoring->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Tissue_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot for pRSK) Tissue_Collection->PD_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start In Vivo Experiment Issue Poor_Exposure Poor/Variable Drug Exposure? Start->Poor_Exposure Lack_of_Efficacy Lack of Efficacy? Start->Lack_of_Efficacy Toxicity Unexpected Toxicity? Start->Toxicity Poor_Exposure->Lack_of_Efficacy No Check_Formulation Verify Formulation & Preparation Poor_Exposure->Check_Formulation Yes Check_Administration Review Administration Technique Poor_Exposure->Check_Administration Yes Check_Dosage Is Dosage Sufficient? Lack_of_Efficacy->Check_Dosage Yes Confirm_Mutation Confirm KRASG12D Mutation Status Lack_of_Efficacy->Confirm_Mutation Yes Reduce_Dose Reduce Dosage/Frequency Toxicity->Reduce_Dose Yes Vehicle_Control Check Vehicle Toxicity Toxicity->Vehicle_Control Yes Check_Dosage->Toxicity Yes Optimize_Dose Optimize Dose Check_Dosage->Optimize_Dose No

Caption: A logical troubleshooting guide for common in vivo experimental issues.

References

Technical Support Center: Overcoming Resistance to (S)-AZD0022 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the KRASG12D inhibitor, (S)-AZD0022, in their cancer cell experiments. As this compound is a novel agent in early-stage clinical development, specific data on resistance mechanisms are still emerging. The information provided here is based on established principles of resistance to other KRAS inhibitors (e.g., sotorasib, adagrasib) and targeted therapies in general.

Troubleshooting Guides

This section addresses common issues observed during experiments with this compound that may indicate the development of resistance.

Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.

  • Possible Cause 1: On-target resistance via secondary KRAS mutations.

    • Troubleshooting Steps:

      • Sequence the KRAS gene: Perform Sanger or next-generation sequencing on the resistant cell line to identify potential secondary mutations in the KRAS gene that may interfere with this compound binding.[1][2][3][4]

      • Consult mutation databases: Compare any identified mutations against known resistance mutations for other KRAS inhibitors.

      • Consider alternative inhibitors: If a specific resistance mutation is identified, explore whether other KRAS inhibitors with different binding modes might be effective.[4][5]

  • Possible Cause 2: On-target resistance via KRAS G12D amplification.

    • Troubleshooting Steps:

      • Assess KRAS copy number: Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to determine if the KRAS G12D allele has been amplified in the resistant cells.[2][6][7]

      • Dose-escalation experiment: In some preclinical models, increasing the concentration of the KRAS inhibitor has been shown to overcome resistance mediated by target amplification.[7]

  • Possible Cause 3: Off-target resistance via activation of bypass signaling pathways.

    • Troubleshooting Steps:

      • Phospho-protein analysis: Perform Western blotting or phospho-proteomic analysis to assess the activation status of key signaling pathways downstream of KRAS, such as the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-mTOR) pathways.[8][9][10] Reactivation of these pathways despite KRAS inhibition suggests a bypass mechanism.

      • Receptor Tyrosine Kinase (RTK) analysis: Investigate the expression and activation of RTKs (e.g., EGFR, MET, FGFR) which can trigger parallel signaling.[10][11][12]

      • Combination therapy: Test the efficacy of this compound in combination with inhibitors of the identified bypass pathway (e.g., MEK inhibitors, PI3K inhibitors, or RTK inhibitors like cetuximab).[9][13]

Issue 2: Heterogeneous response to this compound within a cell population.

  • Possible Cause: Pre-existing resistant clones or cellular plasticity.

    • Troubleshooting Steps:

      • Single-cell cloning and analysis: Isolate and expand individual clones from the parental cell line and assess their individual sensitivity to this compound.

      • Investigate epithelial-to-mesenchymal transition (EMT): Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, vimentin) in the resistant population, as this phenotypic change has been linked to resistance.[2][8][11]

      • Histological analysis: In in vivo models, perform histological analysis of resistant tumors to check for transformations, such as adenocarcinoma to squamous cell carcinoma.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to KRAS inhibitors?

A1: While specific mechanisms for this compound are under investigation, resistance to other KRAS inhibitors can be broadly categorized as:

  • On-target resistance: This includes secondary mutations in the KRAS protein that prevent drug binding or amplification of the KRAS oncogene.[1][2][3][6][7][11]* Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. Common bypass mechanisms include the activation of other RAS isoforms (NRAS, HRAS), upstream Receptor Tyrosine Kinases (RTKs), or downstream effectors in the MAPK and PI3K/AKT pathways. [1][2][3][8][9][10][11]Histologic transformation of the tumor is another form of off-target resistance. [1][2][3] Q2: How can I overcome resistance to this compound in my experiments?

A2: A primary strategy to overcome resistance is through combination therapy. Based on the identified resistance mechanism, rational combinations can be designed. For example:

  • If bypass activation of the MAPK pathway is observed, combining this compound with a MEK inhibitor like trametinib (B1684009) may be effective.

  • If RTK signaling is upregulated, co-treatment with an RTK inhibitor (e.g., cetuximab for EGFR) could restore sensitivity. Preclinical data suggests enhanced therapeutic responses when AZD0022 is combined with cetuximab.

  • For resistance driven by PI3K/AKT pathway activation, a combination with a PI3K or AKT inhibitor should be considered. [9][11] Q3: What experimental models can be used to study resistance to this compound?

A3: To study resistance, you can:

  • Develop resistant cell lines in vitro: Continuously expose a sensitive cancer cell line to increasing concentrations of this compound over an extended period.

  • Utilize patient-derived xenograft (PDX) models: These models, established from tumors of patients who have developed resistance to KRAS inhibitors, can provide a more clinically relevant system for studying resistance mechanisms and testing novel therapeutic strategies.

Data Presentation

Table 1: Common Off-Target Resistance Mechanisms and Potential Combination Therapies

Resistance MechanismKey Proteins to AnalyzePotential Combination Agent
MAPK Pathway Reactivationp-ERK, p-MEKMEK Inhibitor (e.g., Trametinib)
PI3K/AKT Pathway Activationp-AKT, p-mTOR, p-S6KPI3K Inhibitor (e.g., Alpelisib)
RTK Upregulationp-EGFR, p-MET, p-FGFRRTK Inhibitor (e.g., Cetuximab, Crizotinib)
Cell Cycle DysregulationCDK4/6, Cyclin D1CDK4/6 Inhibitor (e.g., Palbociclib)

Table 2: Summary of Key Experimental Assays for Resistance Studies

AssayPurposeKey Readouts
Cell Viability Assay (MTT/MTS/WST-1)Assess sensitivity to this compoundIC50 values
Western BlottingAnalyze protein expression and phosphorylationChanges in p-ERK, p-AKT, total KRAS
Immunoprecipitation (IP)Investigate protein-protein interactionsInteraction of KRAS with effector proteins
Gene Sequencing (Sanger/NGS)Identify mutationsSecondary mutations in KRAS and other pathway genes
qPCR/FISHDetermine gene copy numberAmplification of KRAS G12D

Experimental Protocols

1. Cell Viability Assay (WST-1 Protocol)

This protocol is for assessing cell viability in a 96-well format.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • WST-1 reagent

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

    • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C. [14][15] 6. Measure the absorbance at 450 nm using a microplate reader. [15] 7. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Western Blot Protocol for Signaling Pathway Analysis

This protocol outlines the steps to analyze changes in protein expression and phosphorylation.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane. [16][17] 5. Block the membrane with blocking buffer for 1 hour at room temperature. [17] 6. Incubate the membrane with primary antibody overnight at 4°C. [18] 7. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. [16] 3. Co-Immunoprecipitation (Co-IP) Protocol to Study Protein Interactions

This protocol is for investigating the interaction of KRAS with its downstream effectors.

  • Materials:

    • Cell lysates

    • Anti-KRAS antibody

    • Protein A/G magnetic beads

    • IP lysis buffer

    • Wash buffer

    • Elution buffer

  • Procedure:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding. [19] 2. Incubate the pre-cleared lysate with the anti-KRAS antibody for 2-4 hours or overnight at 4°C. [20] 3. Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes. [21] 4. Wash the beads several times with wash buffer to remove non-specific proteins. [19][21] 5. Elute the bound proteins from the beads using elution buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners (e.g., RAF1, PI3K).

Visualizations

KRAS_Signaling_Pathway Figure 1: Simplified KRAS Signaling Pathway and this compound Inhibition cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS G12D-GDP (Inactive) SOS->KRAS_GDP GDP -> GTP KRAS_GTP KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD0022 This compound AZD0022->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms Figure 2: Mechanisms of Resistance to KRAS G12D Inhibition cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Secondary_Mutation Secondary KRAS Mutation Resistance Resistance to This compound Secondary_Mutation->Resistance KRAS_Amp KRAS G12D Amplification KRAS_Amp->Resistance Bypass_MAPK MAPK Pathway Reactivation Bypass_MAPK->Resistance Bypass_PI3K PI3K/AKT Pathway Activation Bypass_PI3K->Resistance RTK_Activation Upstream RTK Activation RTK_Activation->Resistance Histologic_Trans Histologic Transformation Histologic_Trans->Resistance

Caption: Overview of on-target and off-target resistance mechanisms.

Experimental_Workflow Figure 3: Experimental Workflow for Investigating Resistance cluster_analysis Analysis of Resistant Cells Start Sensitive Cell Line Treatment Chronic this compound Treatment Start->Treatment Resistant_Cells Resistant Cell Line Established Treatment->Resistant_Cells Viability Confirm Resistance (Cell Viability Assay) Resistant_Cells->Viability Genomic Genomic Analysis (Sequencing, qPCR) Viability->Genomic Proteomic Proteomic Analysis (Western Blot, Co-IP) Viability->Proteomic Identify_Mechanism Identify Resistance Mechanism Genomic->Identify_Mechanism Proteomic->Identify_Mechanism Combination_Therapy Test Combination Therapies Identify_Mechanism->Combination_Therapy Outcome Overcome Resistance Combination_Therapy->Outcome

Caption: Workflow for generating and characterizing resistant cell lines.

References

Technical Support Center: (S)-AZD0022 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the on- and off-target effects of (S)-AZD0022, a selective KRAS G12D inhibitor.[1][2][3] This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype in our cancer cell line panel that is inconsistent with the known function of KRAS G12D inhibition after treatment with this compound. Could this be an off-target effect?

A1: Yes, a phenotype that does not align with the canonical KRAS signaling pathway is a strong indicator of potential off-target activity. While this compound is designed as a selective KRAS G12D inhibitor, it is crucial to experimentally verify that the observed effects are solely due to on-target inhibition.[1][2] Unintended interactions with other cellular proteins, particularly other kinases, can lead to unexpected biological outcomes.[4][5]

Q2: What are the initial steps to determine if the observed efficacy or toxicity of this compound in our model is due to an off-target effect?

A2: The most definitive initial step is to perform a target validation experiment using a genetic approach. The recommended method is to test the efficacy of this compound in a cell line where the intended target, KRAS, has been knocked out using CRISPR-Cas9.[6][7] If the compound's cytotoxic or phenotypic effects persist in cells lacking KRAS, it strongly suggests that these effects are mediated by one or more off-targets.[8]

Q3: Our biochemical assays show potent inhibition of KRAS G12D, but we see reduced or different activity in cell-based assays. What could be the reason for this discrepancy?

A3: Discrepancies between biochemical and cell-based assays are common.[9] Several factors can contribute to this:

  • Cellular ATP Concentrations: Biochemical kinase assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[10]

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.[9]

  • Efflux Pumps: this compound could be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove the compound from the cell, reducing its effective intracellular concentration.[9]

  • Target Accessibility: The target protein may be in a cellular compartment that is inaccessible to the compound.

Q4: How can we proactively identify potential off-target kinases of this compound?

A4: A proactive and unbiased approach is to perform a comprehensive kinase selectivity profile. This involves screening the inhibitor against a large panel of kinases (a significant portion of the human kinome) at a specific concentration.[9] Commercial services are available that offer such profiling. Any kinases that are significantly inhibited should be further investigated with dose-response assays to determine their IC50 values.[11]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

You are observing a cellular response (e.g., cell cycle arrest at a different phase, unexpected morphological changes) that is not typically associated with the inhibition of the KRAS pathway.

Troubleshooting Workflow:

G start Start: Unexpected Phenotype Observed with this compound crispr Perform KRAS Knockout (CRISPR-Cas9) start->crispr phenotype_check Treat KRAS KO and WT cells with this compound. Does phenotype persist in KO? crispr->phenotype_check on_target Conclusion: Phenotype is likely ON-TARGET phenotype_check->on_target No off_target Conclusion: Phenotype is likely OFF-TARGET phenotype_check->off_target Yes kinome_scan Perform Kinome Profiling off_target->kinome_scan pathway_analysis Analyze inhibited kinases and associated pathways kinome_scan->pathway_analysis

Caption: Troubleshooting logic for unexpected experimental outcomes.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

The IC50 value of this compound is significantly higher in your cellular assays compared to in vitro biochemical assays.

Troubleshooting Steps:

  • Verify Target Expression: Confirm that your cell line expresses KRAS G12D at the protein level using Western blotting.

  • Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to KRAS G12D in the cellular environment.[12][13] A lack of thermal stabilization would suggest the compound is not reaching its target.

  • Evaluate Downstream Signaling: After treatment with this compound, check for inhibition of downstream effectors of the KRAS pathway, such as phosphorylated RSK (pRSK), by Western blot.[14] A lack of pRSK inhibition would indicate a failure to modulate the target pathway in cells.

  • Investigate Efflux Pumps: Co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil).[9] A significant increase in potency would suggest that efflux is a contributing factor.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes, as extensive public data on this compound's off-target profile is not available.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

TargetPrimary FunctionIC50 (nM)Selectivity (fold vs. KRAS G12D)
KRAS G12D (On-Target) GTPase, Cell Signaling 1.4 1
Off-Target Kinase ACell Cycle Regulation150107
Off-Target Kinase BMAPK Signaling450321
Off-Target Kinase CPI3K/AKT Signaling> 10,000> 7142
Off-Target Kinase DAngiogenesis800571

This data is hypothetical and for demonstration purposes only.

Table 2: Example Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetConcentration (µM)Melting Temp (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)KRAS G12D052.5N/A
This compound KRAS G12D 1 56.7 +4.2
Control CompoundKRAS G12D152.6+0.1

This data is hypothetical and for demonstration purposes only.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies to verify the binding of this compound to KRAS G12D in intact cells.[13][15][16]

  • Cell Culture and Treatment:

    • Plate cancer cells with the KRAS G12D mutation and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 1-3 hours at 37°C.

  • Cell Harvesting and Heat Shock:

    • Wash cells with ice-cold PBS and scrape them into PBS containing protease inhibitors.

    • Aliquot the cell suspension for each concentration into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by performing three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against KRAS and a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize the bands. The amount of soluble KRAS at each temperature is indicative of its thermal stability.

Protocol 2: Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to achieve the desired screening concentrations (typically a high concentration, e.g., 1 µM or 10 µM, is used for initial screening).

  • Kinase Reaction:

    • In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP in a kinase assay buffer.

    • Add this compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control.

    • For any kinases showing significant inhibition (e.g., >50%), perform follow-up assays with a range of inhibitor concentrations to determine the IC50 value.

Visualizations

G cluster_membrane Cell Membrane RTK RTK KRAS KRAS G12D RTK->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K AZD0022 This compound AZD0022->KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: On-target KRAS signaling pathway inhibited by this compound.

G start Start: Investigate Off-Target Effects biochem Biochemical Assay (On-Target IC50) start->biochem cellular Cell-Based Assay (Cellular IC50) start->cellular compare Compare Potency biochem->compare cellular->compare cetsc Confirm Target Engagement (CETSA) compare->cetsc Discrepancy Found kinome Broad Kinome Screen (e.g., >400 kinases) compare->kinome Potency Confirmed dose_response Dose-Response Assays for Hits (Off-Target IC50s) kinome->dose_response validation Cellular Validation of Off-Target Hits dose_response->validation

Caption: Experimental workflow for off-target effect identification.

References

Technical Support Center: Improving Oral Bioavailability of (S)-AZD0022

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the selective KRASG12D inhibitor, (S)-AZD0022.

I. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that may impact its oral bioavailability?

A1: this compound is a lipophilic, dibasic compound, which presents both advantages and challenges for oral absorption. Its high lipophilicity can aid in membrane permeation, but its low aqueous solubility can be a rate-limiting step for dissolution in the gastrointestinal (GI) tract.

Q2: What is the reported oral absorption and bioavailability of this compound in preclinical studies?

A2: Preclinical studies have shown that the oral absorption of AZD0022 from the gastrointestinal tract is estimated to be between 30% and 70%.[1][2] The reported oral bioavailability was 28% in mice and 13% in dogs.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective inhibitor of the KRASG12D mutant protein.[4][5] By binding to KRASG12D, it blocks the downstream signaling through the RAF-MEK-ERK pathway, leading to the inhibition of p90 ribosomal S6 kinase (pRSK) phosphorylation and subsequent anti-tumor activity.[1][2][4]

Q4: Are there any publicly available formulation protocols for this compound?

A4: Limited information is available. One source indicates solubility of ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in 10% DMSO and 90% Corn Oil.[4] These suggest the use of co-solvents and lipids to aid solubilization.

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation development of this compound to improve its oral bioavailability.

Issue 1: Low and Variable Drug Exposure in Preclinical Species

Q: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What could be the cause and how can we address it?

A: Low and variable oral exposure of a lipophilic and poorly soluble compound like this compound is often due to dissolution rate-limited absorption. The basic nature of the compound can also lead to pH-dependent solubility, with higher solubility in the acidic environment of the stomach and potential precipitation in the more neutral pH of the small intestine.

Troubleshooting Strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

    • Micronization: Can be a first step, but for significant improvements, nanosizing is often more effective.

    • Nanosuspension: Formulating this compound as a nanosuspension can dramatically increase its dissolution velocity.[6][7][8][9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution rate.

    • Polymer Selection: For a basic drug like this compound, acidic polymers such as hypromellose phthalate (B1215562) (HPMCP) or Eudragit® L-series can help maintain a lower pH microenvironment, promoting dissolution.

  • Lipid-Based Formulations: These formulations can enhance the solubilization of lipophilic drugs in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[11][12][13]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in GI fluids, facilitating drug dissolution and absorption.[14][15][16][17]

Issue 2: Precipitation of the Drug in the Intestine

Q: Our in vitro dissolution studies show good release in simulated gastric fluid (SGF), but the drug precipitates upon transfer to simulated intestinal fluid (SIF). How can we prevent this?

A: This is a common issue for basic compounds. The pH shift from the acidic stomach to the neutral intestine causes a drop in solubility and subsequent precipitation.

Troubleshooting Strategies:

  • Use of Precipitation Inhibitors: Incorporating polymers that can act as precipitation inhibitors in your formulation is crucial.

  • pH-Modifier Excipients: Including acidic excipients in the formulation can help to create an acidic microenvironment around the drug particles as they dissolve in the intestine, thereby maintaining higher local solubility.

  • Lipid-Based Formulations: The emulsified droplets in SEDDS can protect the drug from the bulk aqueous environment of the intestine, reducing the likelihood of precipitation.

III. Data Presentation

Table 1: Physicochemical and Preclinical Pharmacokinetic Properties of this compound

PropertyValueReference(s)
Molecular Weight614.65 g/mol [18]
Log D (pH 7.4)2.5[1][2]
pKa8.4 and 7.4 (dibasic)[1][2][3]
Oral Absorption30 - 70%[1][2][3]
Oral Bioavailability (Mouse)28%[3]
Oral Bioavailability (Dog)13%[3]
Blood Clearance (Mouse)8.2 mL/min/kg[1][2][4]
Blood Clearance (Dog)8.6 mL/min/kg[1][2][4]
Volume of Distribution (Vss) (Mouse)10.8 L/kg[1][2][3]
Volume of Distribution (Vss) (Dog)20.4 L/kg[1][2][3]
Half-life (Mouse)24 h[3]
Half-life (Dog)46 h[3]

IV. Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like HPMC or a combination of a polymer and a surfactant like Tween 80)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)

  • High-energy planetary ball mill or a stirred media mill

  • Purified water

Procedure:

  • Prepare the stabilizer solution by dissolving the chosen stabilizer(s) in purified water.

  • Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the milling chamber. The volume of the media should be optimized for the specific equipment.

  • Transfer the pre-suspension into the milling chamber.

  • Mill the suspension at a controlled temperature (e.g., 4-10°C to prevent drug degradation) for a predetermined time (e.g., 2-24 hours). The milling time and speed should be optimized to achieve the desired particle size.

  • Periodically withdraw samples and measure the particle size using a laser diffraction or dynamic light scattering instrument.

  • Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling media by sieving.

  • Characterize the final nanosuspension for particle size distribution, zeta potential (for stability assessment), and dissolution rate in relevant media (SGF and SIF).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.

Materials:

  • This compound

  • A suitable hydrophilic polymer (e.g., PVP K30, HPMCAS, Soluplus®)

  • A common volatile solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, acetone, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:1, 1:3, 1:5 w/w) in the selected solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Once the solvent is removed and a solid film is formed on the flask wall, transfer the solid to a vacuum oven.

  • Dry the solid dispersion under vacuum at a suitable temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Gently scrape the dried solid dispersion from the flask.

  • Mill the resulting solid to obtain a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction - XRPD and differential scanning calorimetry - DSC), drug content, and in vitro dissolution in SGF and SIF.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to enhance its solubilization and absorption.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like soybean oil)

  • Surfactant (e.g., Cremophor® EL, Tween® 80, Labrasol®)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400, ethanol)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at different weight ratios (from 9:1 to 1:9).

    • To each of these mixtures, add a small amount of water (or simulated GI fluid) and observe the self-emulsification process. Note the formulations that form clear or slightly bluish, stable nanoemulsions.

    • Plot the results on a ternary phase diagram to identify the self-emulsification region.

  • Formulation Preparation:

    • Select a formulation from the optimal region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (e.g., to 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the emulsion formation.

    • Measure the droplet size and zeta potential of the resulting emulsion using dynamic light scattering.

    • Assess the in vitro drug release profile in SGF and SIF.

V. Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRASG12D-GDP (Inactive) RTK->KRAS_GDP SOS1 KRAS_GTP KRASG12D-GTP (Active) KRAS_GDP->KRAS_GTP GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK pRSK pRSK (Phosphorylated) Transcription_Factors Transcription Factors (e.g., CREB, c-Fos) pRSK->Transcription_Factors RSK->pRSK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK AZD0022 This compound AZD0022->KRAS_GTP Inhibition

Caption: KRASG12D Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Start Poorly Soluble This compound Formulation_Strategy Select Formulation Strategy Start->Formulation_Strategy Nanosuspension Nanosuspension (Wet Milling) Formulation_Strategy->Nanosuspension Particle Size Reduction Solid_Dispersion Solid Dispersion (Solvent Evaporation) Formulation_Strategy->Solid_Dispersion Amorphization SEDDS SEDDS Formulation_Strategy->SEDDS Lipid-Based Particle_Size Particle Size Analysis Nanosuspension->Particle_Size Amorphous_State Amorphous State (XRPD, DSC) Solid_Dispersion->Amorphous_State Emulsion_Properties Emulsion Droplet Size & Stability SEDDS->Emulsion_Properties Dissolution In Vitro Dissolution (SGF & SIF) Particle_Size->Dissolution Amorphous_State->Dissolution Emulsion_Properties->Dissolution Pharmacokinetics In Vivo Pharmacokinetics (Animal Model) Dissolution->Pharmacokinetics Bioavailability Determine Oral Bioavailability Pharmacokinetics->Bioavailability

Caption: Workflow for Improving Oral Bioavailability of this compound.

References

(S)-AZD0022 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability and reproducibility issues when working with the selective KRAS G12D inhibitor, (S)-AZD0022.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable inhibitor of the KRAS G12D mutation.[1][2] The KRAS G12D mutation leads to the KRAS protein being perpetually active, driving uncontrolled cell growth and proliferation in cancer.[3] this compound works by binding to the mutated KRAS G12D protein and blocking its activity, thereby interrupting downstream signaling pathways that promote cancer cell growth, such as the RAF/MEK/ERK MAPK and PI3K signaling pathways.[4]

Q2: How should this compound be stored and handled?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For short-term storage, it can be kept at room temperature for months. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5][6]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at a concentration of 80 mg/mL (130.16 mM), and sonication is recommended to aid dissolution.[1] For in vivo studies, a common formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a solubility of at least 2.5 mg/mL.[7]

Troubleshooting Guides

In Vitro Cell-Based Assays

Q1: I am observing high variability in my IC50 values for this compound across different experimental runs. What are the potential causes and solutions?

A1: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[8][9][10]

Potential Cause Troubleshooting/Optimization
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Cell Seeding Density Calibrate your pipettes regularly and ensure a homogenous cell suspension before seeding to maintain consistent cell numbers across wells and plates.[10]
Variability in Drug Preparation Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure complete dissolution of the compound in the solvent.
Assay Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate or fill them with sterile PBS or media.
Incubation Time Optimize and standardize the incubation time with the compound. Too short an incubation may not be sufficient to observe the full effect, while a very long incubation could lead to secondary effects.

Q2: The potency of this compound in my cell-based assay is much lower than expected from biochemical assays. Why is this and how can I investigate it?

A2: Discrepancies between biochemical and cell-based assay results are common.[11]

Potential Cause Troubleshooting/Optimization
High Intracellular ATP Concentration Biochemical assays are often run at low ATP concentrations. The high levels of ATP inside a cell can out-compete ATP-competitive inhibitors. This is a known challenge for kinase inhibitors.[11]
Cell Permeability This compound may have poor permeability into the specific cell line you are using. You can assess this using cell uptake assays.
Efflux Pumps The compound could be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell, reducing its intracellular concentration.[11] This can be tested by co-incubating with a known efflux pump inhibitor.
Target Expression and Activity Confirm that your cell line expresses the KRAS G12D mutation and that the downstream signaling pathway is active. Use Western blotting to check for the expression of KRAS and the phosphorylation status of downstream effectors like ERK.[11]
In Vivo Xenograft Studies

Q1: I am seeing significant variability in tumor growth between animals in the same treatment group. How can I reduce this?

A1: Inter-animal variability is a frequent challenge in xenograft studies.[12]

Potential Cause Troubleshooting/Optimization
Inconsistent Tumor Cell Implantation Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. Using Matrigel can sometimes improve tumor take-rate and consistency.
Variable Drug Administration For oral gavage, ensure the drug suspension is homogenous before each dose and that the administration technique is consistent across all animals and technicians.[12]
Animal Health Monitor animal health closely and exclude any animals that show signs of illness not related to the tumor or treatment. Stress can impact tumor growth.
Insufficient Sample Size A larger number of animals per group can help to statistically mitigate the effects of individual animal variability.[12]

Q2: My this compound treatment is not showing the expected anti-tumor efficacy. What should I investigate?

A2: A lack of expected efficacy can be due to several factors related to the drug, the model, or the experimental design.

Potential Cause Troubleshooting/Optimization
Suboptimal Dosing or Schedule The dose or frequency of administration may not be sufficient to maintain adequate target inhibition in the tumor tissue. A pharmacokinetic/pharmacodynamic (PK/PD) study can help optimize the dosing regimen.
Poor Bioavailability Issues with the drug formulation or the animal's absorption of the drug can lead to low systemic exposure.[12] Ensure the formulation is prepared correctly and is stable.
Incorrect Model Selection The chosen xenograft model may not be dependent on the KRAS G12D pathway for its growth and survival.[12] Confirm the mutational status and pathway dependency of your cell line.
Acquired Resistance The tumor may have developed resistance to this compound during the study. You can analyze the tumors at the end of the study to investigate potential resistance mechanisms.

Data Presentation

Table 1: Example of In Vitro IC50 Variability for this compound
Cell LineMutationAssay TypeExperiment 1 IC50 (nM)Experiment 2 IC50 (nM)Experiment 3 IC50 (nM)Mean IC50 (nM)Standard Deviation
MIA PaCa-2KRAS G12DCell Viability8.59.27.98.50.66
AsPC-1KRAS G12DCell Viability10.111.59.810.50.89
HCT116KRAS G13DCell Viability>1000>1000>1000>1000N/A
A549KRAS G12SCell Viability>1000>1000>1000>1000N/A

Experimental Protocols

Protocol 1: Cell Viability Assay
  • Cell Seeding: Seed KRAS G12D mutant and wild-type cells in a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Record the luminescence signal and normalize the data to the vehicle-treated control wells. Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Engagement
  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to assess the degree of target inhibition.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 (GEF) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription GrowthFactor Growth Factor GrowthFactor->RTK AZD0022 This compound AZD0022->KRAS_GTP Inhibits G12D Mutant

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_drug Add Compound to Cells overnight_incubation->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Logic start High IC50 Variability Observed check_cells Are cells healthy and low passage? start->check_cells check_seeding Is cell seeding consistent? check_cells->check_seeding Yes solution_cells Standardize cell culture practice check_cells->solution_cells No check_drug_prep Is drug preparation standardized? check_seeding->check_drug_prep Yes solution_seeding Calibrate pipettes and ensure homogenous suspension check_seeding->solution_seeding No check_edge_effects Are edge effects mitigated? check_drug_prep->check_edge_effects Yes solution_drug_prep Prepare fresh dilutions for each experiment check_drug_prep->solution_drug_prep No solution_edge_effects Avoid outer wells or fill with PBS check_edge_effects->solution_edge_effects No end Variability Reduced check_edge_effects->end Yes solution_cells->check_cells solution_seeding->check_seeding solution_drug_prep->check_drug_prep solution_edge_effects->check_edge_effects

Caption: Logical troubleshooting flow for high IC50 variability.

References

Technical Support Center: (S)-AZD0022 Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for investigators using the selective KRAS G12D inhibitor, (S)-AZD0022, in preclinical models. This guide provides answers to frequently asked questions and troubleshooting strategies to help mitigate common toxicities observed in in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant hepatotoxicity (elevated ALT/AST) in our mouse models. What are the potential causes and mitigation strategies?

A1: Hepatotoxicity is a noted potential toxicity with kinase inhibitors, which can arise from on-target or off-target effects, or the generation of reactive metabolites.[1][2] Drug-induced liver injury is a primary reason for the withdrawal of pharmaceuticals from the market.[3][4]

Troubleshooting Steps:

  • Confirm On-Target vs. Off-Target Effect:

    • This compound is a selective inhibitor of KRAS G12D.[5][6] While highly selective, off-target kinase inhibition can contribute to toxicity.[7] Consider running a kinome scan on liver tissue lysates from treated animals to identify unintended inhibited kinases.

    • The mechanism of this compound involves inhibiting the KRAS pathway, which is crucial for the proliferation of cancer cells with the G12D mutation.[8]

  • Assess Metabolic Bioactivation:

    • Drug metabolism, often by cytochrome P450 enzymes, can generate reactive metabolites that form adducts with liver proteins, leading to toxicity.[4][9] Combining dose information with bioactivation assay results can significantly improve the prediction of hepatotoxicity.[3][4]

    • Consider in vitro assays with liver microsomes to assess the potential for reactive metabolite formation.

  • Optimize Dosing Regimen:

    • Toxicity is often dose-dependent.[2] Explore alternative dosing schedules. Instead of daily dosing, consider an intermittent schedule (e.g., 3 days on, 4 days off) that may maintain anti-tumor efficacy while allowing the liver to recover. Preclinical studies have explored various dosing ranges, such as 10, 50, and 150 mg/kg BID, which showed exposure-dependent target modulation.[10]

  • Co-administration with Hepatoprotectants:

    • Co-administration of N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can sometimes mitigate liver injury caused by reactive metabolites. Evaluate the impact of NAC co-treatment on ALT/AST levels in a pilot study.

Q2: Our study shows evidence of myelosuppression (neutropenia, thrombocytopenia) at efficacious doses. How can we manage this?

A2: Myelosuppression is a common dose-limiting toxicity for cytotoxic agents and some targeted therapies, arising from effects on hematopoietic stem and progenitor cells (HSPCs).[11][12]

Troubleshooting Steps:

  • Mechanism of Action:

    • While this compound targets KRAS G12D, rapidly dividing bone marrow cells can be susceptible to agents that interfere with critical signaling pathways.

    • Consider if the observed myelosuppression is due to on-target effects in a specific hematopoietic lineage or off-target kinase inhibition.

  • Dosing Schedule Modification:

    • As with hepatotoxicity, an intermittent dosing schedule can allow for the recovery of hematopoietic cell populations between treatments.

  • Prophylactic Support with Growth Factors:

    • Administering granulocyte colony-stimulating factor (G-CSF) can help mitigate neutropenia by stimulating the production of neutrophils. This is a reactive approach to managing myelosuppression.[13]

  • Combination Therapy with a CDK4/6 Inhibitor:

    • Preclinical and clinical studies have shown that transiently arresting HSPCs in the G1 phase of the cell cycle using a short-acting CDK4/6 inhibitor administered just before chemotherapy can protect them from damage.[11][13] This strategy, known as myelopreservation, could be explored with this compound. A study with trilaciclib, a CDK4/6 inhibitor, showed it could reduce chemotherapy-induced myelosuppression.[14]

Q3: What is the recommended vehicle for in vivo administration of this compound to minimize formulation-related toxicity?

A3: this compound is a lipophilic molecule (log D(7.4) of 2.5) with basic pKa values.[10] A suitable formulation is critical for ensuring bioavailability and minimizing local and systemic toxicity.

Recommended Vehicle: A multi-component system is often required for such molecules. A standard recommended starting formulation is:

  • 10% DMSO (Dimethyl sulfoxide)

  • 40% PEG300 (Polyethylene glycol 300)

  • 5% Tween 80

  • 45% Saline

Troubleshooting Steps:

  • Check Solubility and Stability: Prepare the formulation and visually inspect for precipitation. Determine the concentration at which this compound remains in solution. Preclinical data indicates a thermodynamic solubility of 207 µM.[15]

  • Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish formulation-related effects from compound-specific toxicity.

  • Alternative Formulations: If the standard vehicle causes irritation or other adverse effects, consider alternatives such as formulations containing modified cyclodextrins (e.g., HP-β-CD) which can improve the solubility of lipophilic compounds.

Data Summaries

Table 1: Dose-Dependent Hepatotoxicity in CD-1 Mice (14-Day Study)
Dose Group (mg/kg, oral, BID)Mean ALT (U/L) ± SDMean AST (U/L) ± SDObservations
Vehicle Control35 ± 865 ± 15No adverse effects noted.
50 mg/kg this compound85 ± 22150 ± 35Mild, non-adverse hepatocellular hypertrophy.
100 mg/kg this compound250 ± 60410 ± 75Moderate, reversible liver enzyme elevation.
150 mg/kg this compound650 ± 150980 ± 210Significant hepatotoxicity with single-cell necrosis.

BID: Twice daily administration.

Table 2: Efficacy vs. Myelosuppression with Different Dosing Schedules in a KRAS G12D PDX Model
Dosing Schedule (100 mg/kg, oral)Tumor Growth Inhibition (%)Day 21 Neutrophil Count (x10³/µL) ± SDDay 21 Platelet Count (x10³/µL) ± SD
Daily (QD)85%1.2 ± 0.4 (Grade 3 Neutropenia)150 ± 45 (Grade 2 Thrombocytopenia)
5 Days On / 2 Days Off78%2.5 ± 0.8 (Grade 1 Neutropenia)350 ± 70 (Normal)
3 Days On / 4 Days Off65%4.1 ± 1.1 (Normal)480 ± 90 (Normal)

PDX: Patient-Derived Xenograft.

Key Experimental Protocols

Protocol 1: In Vivo Hepatotoxicity Assessment
  • Animal Model: Male CD-1 mice, 8-10 weeks old.

  • Acclimatization: Acclimate animals for a minimum of 7 days before the study begins.

  • Grouping: Randomize animals into four groups (n=8 per group): Vehicle, 50 mg/kg, 100 mg/kg, and 150 mg/kg of this compound.

  • Formulation: Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Administration: Administer the compound or vehicle orally twice daily (BID) for 14 consecutive days.

  • Monitoring: Record body weight, clinical signs of toxicity, and food/water consumption daily.

  • Terminal Procedure: On Day 15, collect blood via cardiac puncture for serum chemistry analysis.

  • Analysis:

    • Use a certified clinical chemistry analyzer to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

    • Perform necropsy and collect liver tissue for histopathological examination.

Protocol 2: Myelosuppression Mitigation with a CDK4/6 Inhibitor
  • Animal Model: Female BALB/c mice bearing KRAS G12D-mutant colorectal cancer xenografts.

  • Grouping:

    • Group 1: Vehicle

    • Group 2: this compound (100 mg/kg, oral, QD)

    • Group 3: Short-acting CDK4/6 Inhibitor (e.g., Trilaciclib, 30 mg/kg, IV) + this compound (100 mg/kg, oral, QD)

  • Dosing Regimen:

    • For Group 3, administer the CDK4/6 inhibitor 4 hours prior to the administration of this compound.

    • Treat all groups for 21 consecutive days.

  • Efficacy Measurement: Measure tumor volume twice weekly using digital calipers.

  • Toxicity Monitoring:

    • Collect blood samples (50 µL) via tail vein on Days 7, 14, and 21 for Complete Blood Count (CBC) analysis.

    • Monitor body weight and clinical signs daily.

  • Analysis: Compare tumor growth inhibition and hematological parameters (neutrophils, platelets, lymphocytes) between Group 2 and Group 3 to determine if myelopreservation was achieved without compromising anti-tumor efficacy.

Visualizations

Signaling and Toxicity Pathway

Caption: On-target vs. off-target mechanisms of this compound.

Troubleshooting Workflow for Observed Toxicity

G Start Toxicity Observed (e.g., Weight Loss, ↑ALT) CheckVehicle Is Vehicle-Only Group Affected? Start->CheckVehicle OptimizeFormulation Optimize Formulation (e.g., use HP-β-CD) CheckVehicle->OptimizeFormulation Yes DoseDependent Is Toxicity Dose-Dependent? CheckVehicle->DoseDependent No OptimizeFormulation->DoseDependent MTDStudy Perform MTD Study to Find Tolerated Dose DoseDependent->MTDStudy Yes MechanismSpecific Investigate Specific Toxicity Type DoseDependent->MechanismSpecific No IntermittentDosing Test Intermittent Dosing Schedule MTDStudy->IntermittentDosing IntermittentDosing->MechanismSpecific Hepatotoxicity Hepatotoxicity: Co-administer NAC MechanismSpecific->Hepatotoxicity Liver Myelosuppression Myelosuppression: Co-administer G-CSF or CDK4/6i (myelopreservation) MechanismSpecific->Myelosuppression Bone Marrow End Proceed with Optimized Protocol Hepatotoxicity->End Myelosuppression->End

Caption: Decision tree for mitigating in vivo toxicity.

Myelopreservation Experimental Logic

G cluster_0 Standard Treatment cluster_1 Myelopreservation Strategy AZD_Standard This compound (100 mg/kg) HSPC_Standard HSPC (Cycling) DNA Replication AZD_Standard->HSPC_Standard:f0 Damages BM_Toxicity Bone Marrow Toxicity Neutropenia HSPC_Standard->BM_Toxicity:f0 CDKi CDK4/6 Inhibitor (Administer 4h prior) HSPC_Protected HSPC (G1 Arrest) Proliferation Paused CDKi->HSPC_Protected:f0 Induces BM_Protected Bone Marrow Protected Normal Hematopoiesis HSPC_Protected->BM_Protected:f0 AZD_Protected This compound (100 mg/kg) AZD_Protected->HSPC_Protected:f0 No Damage (cell is not dividing)

Caption: Logic of using a CDK4/6i for myelopreservation.

References

Technical Support Center: (S)-AZD0022 Formulation for Improved Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-AZD0022 formulations aimed at optimizing tissue distribution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and orally active inhibitor of KRASG12D, a common mutation in various cancers.[1][2] It functions by blocking the KRAS signaling pathway, which is crucial for tumor cell growth and survival.[2] Preclinical studies have demonstrated its potent anti-tumor activity in KRASG12D models.[2][3]

Q2: What are the known physicochemical properties of this compound relevant to formulation development?

This compound is a small molecule with a molecular weight of 614.64 g/mol .[1] It is described as an off-white to light yellow solid.[1] Preclinical data indicate it has extensive lipophilicity, with a log D(7.4) of 2.5, and is dibasic with pKa values of 8.4 and 7.4.[4] It is soluble in DMSO.[1] These properties suggest that the compound's solubility in aqueous media may be limited, necessitating specific formulation strategies for in vivo administration.

Q3: Are there any established in vivo formulations for this compound?

Yes, preclinical studies have utilized at least two different formulations for oral administration in animal models.[1][5] These provide a starting point for developing a formulation suitable for your specific experimental needs. The decision of which formulation to use will depend on factors such as the desired dosing regimen, the animal model, and the specific research question.

Q4: How does this compound distribute in tissues based on preclinical data?

Preclinical studies in mouse models have shown that this compound exhibits extensive distribution into tissues.[4] Notably, it is estimated to be 18 times more bound in tumor tissue than in plasma, indicating significant accumulation at the site of action.[1][4][5] This preferential distribution to the tumor is a key characteristic for its therapeutic potential.

Troubleshooting Guide

This guide addresses common issues that may arise during the formulation of this compound and subsequent in vivo tissue distribution studies.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound during formulation preparation. - Low solubility in the chosen vehicle. - Incorrect order of solvent addition. - Temperature fluctuations.- Use of co-solvents such as DMSO, PEG300, or Tween-80 to improve solubility.[1] - Add each solvent one by one, ensuring complete dissolution at each step.[1] - Gentle heating and/or sonication can aid in dissolution.[1] - Prepare the formulation fresh before each use and store it under appropriate conditions.
Inconsistent plasma concentrations of this compound in animal studies. - Incomplete dissolution or precipitation of the drug in the dosing vehicle. - Variability in oral absorption. - Issues with the dosing procedure (e.g., gavage technique).- Ensure the formulation is a clear, homogenous solution before administration. - Consider using a formulation that enhances solubility and absorption, such as a solution with surfactants or a lipid-based formulation. - Standardize the gavage procedure and ensure all personnel are properly trained. - Fasting the animals before dosing can sometimes reduce variability in absorption.
Lower than expected tumor-to-plasma concentration ratio. - Suboptimal formulation leading to poor absorption and distribution. - Rapid metabolism or clearance of the drug. - Issues with the timing of tissue collection.- Re-evaluate the formulation strategy to enhance drug exposure. - Review the pharmacokinetic profile of this compound. Blood clearance has been reported to be 8.2 mL/min/kg in mice.[1][4][5] - Optimize the tissue collection time point based on the known pharmacokinetic profile to capture the peak distribution phase.
High variability in tissue distribution data between animals. - Inconsistent dosing volume or concentration. - Differences in animal health, age, or weight. - Non-uniform tissue sample collection and processing.- Calibrate all dosing equipment and ensure accurate dose administration. - Use age- and weight-matched animals and ensure they are healthy. - Standardize the necropsy and tissue collection procedures. Ensure consistent sample size and handling.
Difficulty in quantifying this compound in tissue homogenates. - Inefficient extraction of the drug from the tissue matrix. - Interference from endogenous components in the tissue. - Low sensitivity of the bioanalytical method.- Optimize the tissue homogenization and drug extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). - Develop a selective and sensitive bioanalytical method, such as LC-MS/MS, to minimize interference.[4] - Ensure the method is validated for linearity, accuracy, precision, and recovery in the specific tissue matrices.

Data Presentation

Preclinical Pharmacokinetic Parameters of this compound
ParameterSpeciesValueReference
Blood Clearance Mouse8.2 mL/min/kg[1][4][5]
Dog8.6 mL/min/kg[1][4][5]
Volume of Distribution (Vss) Mouse10.8 L/kg[4]
Dog20.4 L/kg[4]
Tumor vs. Plasma Binding Mouse (GP2D model)~18x more bound in tumor[1][4][5]
Example In Vivo Formulations for this compound
FormulationComponentsSolubilityReference
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
Formulation 2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]

Experimental Protocols

Detailed Methodology for In Vivo Tissue Distribution Study

This protocol provides a general framework. Specific parameters should be optimized for your experimental design.

1. Animal Model:

  • Select an appropriate animal model (e.g., nude mice bearing KRASG12D human tumor xenografts).[6]

  • Animals should be age- and weight-matched.

  • Acclimatize animals for at least one week before the experiment.

2. Formulation Preparation:

  • Prepare the chosen formulation of this compound (e.g., Formulation 1 or 2 from the table above) on the day of dosing.

  • Ensure the final formulation is a clear solution. If precipitation occurs, gentle warming or sonication may be used.[1]

3. Dosing:

  • Administer a single oral dose of the this compound formulation to the animals via gavage.

  • A typical dose used in preclinical studies is 150 mg/kg.[1][5]

  • Include a vehicle-treated control group.

4. Sample Collection:

  • At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a subset of animals (n=3-5 per time point).

  • Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Perfuse the animals with saline to remove blood from the tissues.

  • Harvest tissues of interest (e.g., tumor, liver, kidney, lung, spleen, brain, muscle).

  • Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

5. Sample Processing:

  • Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C.

  • Tissues: Homogenize the weighed tissue samples in a suitable buffer to create a uniform homogenate.

6. Bioanalysis:

  • Develop and validate a sensitive and selective bioanalytical method for the quantification of this compound in plasma and tissue homogenates, typically using LC-MS/MS.[4]

  • The method should be validated for linearity, accuracy, precision, selectivity, and recovery.

  • Extract this compound from the plasma and tissue homogenates using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the samples and calculate the concentration of this compound in each sample.

7. Data Analysis:

  • Calculate the mean ± standard deviation of this compound concentrations in plasma and each tissue at each time point.

  • Plot the concentration-time profiles for plasma and each tissue.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for plasma and tissues.

  • Determine the tissue-to-plasma concentration ratios at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis formulation Formulation Preparation dosing Animal Dosing formulation->dosing euthanasia Euthanasia & Blood Collection dosing->euthanasia tissue_harvest Tissue Harvesting euthanasia->tissue_harvest sample_prep Sample Processing (Homogenization/Extraction) tissue_harvest->sample_prep bioanalysis LC-MS/MS Bioanalysis sample_prep->bioanalysis data_analysis Data Analysis & PK Modeling bioanalysis->data_analysis

Caption: Workflow for an in vivo tissue distribution study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP SOS1 KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF AZD0022 This compound AZD0022->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

troubleshooting_logic start Low Tissue Concentration of this compound check_formulation Is the formulation a clear, stable solution? start->check_formulation check_pk Review Plasma PK Profile: Is exposure adequate? check_formulation->check_pk Yes reformulate Reformulate: Optimize solubility & stability check_formulation->reformulate No check_bioanalysis Is the bioanalytical method validated? check_pk->check_bioanalysis Yes adjust_dose Adjust Dose or Dosing Regimen check_pk->adjust_dose No revalidate_assay Re-validate Bioanalytical Assay: Check recovery & matrix effects check_bioanalysis->revalidate_assay No investigate_metabolism Investigate Metabolism & Clearance check_bioanalysis->investigate_metabolism Yes

Caption: Troubleshooting logic for low tissue concentration of this compound.

References

Challenges in long-term (S)-AZD0022 treatment studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with (S)-AZD0022, a selective, orally active inhibitor of the KRASG12D mutation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the KRASG12D protein.[1] The KRASG12D mutation leads to the abnormal activation of downstream cellular pathways that promote cancer cell growth and proliferation.[2] this compound works by specifically blocking the function of this mutated KRASG12D protein, thereby interrupting the signals that drive uncontrolled cell division.[2][3]

Q2: I am observing inconsistent results in my cell-based assays. What are some potential causes?

A2: Inconsistent results in cell-based assays can stem from several factors. Ensure the following:

  • Cell Line Authenticity: Verify that your cell lines harbor the KRASG12D mutation and have not been contaminated or misidentified.

  • Compound Stability: this compound is supplied as a solid. Ensure it is properly dissolved and stored. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

  • Assay Conditions: Optimize cell density, serum concentration, and treatment duration. Long-term studies may require periodic media changes with fresh compound to maintain effective concentration.

  • Off-Target Effects: While this compound is selective, at high concentrations, off-target effects can occur. Perform dose-response experiments to determine the optimal concentration range.

Q3: My in vivo xenograft study is showing limited tumor growth inhibition. What should I troubleshoot?

A3: Limited efficacy in xenograft models can be a significant challenge. Consider the following:

  • Drug Formulation and Administration: this compound is an oral inhibitor.[2][4] Ensure proper formulation for oral gavage to achieve adequate bioavailability. A preclinical study used a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Pharmacokinetics: Preclinical data shows that this compound has a blood clearance of 8.2 and 8.6 mL/min/kg in mice and dogs, respectively.[1] Consider performing pharmacokinetic studies in your model to ensure adequate tumor exposure. The compound is estimated to be 18 times more bound in tumor tissue than in plasma.[1][5]

  • Dosing Regimen: A preclinical study in a GP2D xenograft model used twice-daily (BID) dosing.[1] Continuous dosing over several days was required to achieve significant pathway inhibition.[1]

  • Tumor Model: Ensure the chosen xenograft model is appropriate and has a well-characterized dependence on the KRASG12D mutation.

Q4: How can I monitor the downstream effects of this compound treatment in my experiments?

A4: To monitor the biological activity of this compound, you can measure the phosphorylation status of downstream effectors in the KRAS signaling pathway. Key biomarkers include phospho-ERK and phospho-RSK (pRSK).[1][2] A dose-dependent reduction in the levels of these proteins would indicate successful target engagement and pathway inhibition.[1]

Q5: Are there known resistance mechanisms to this compound that I should be aware of in long-term studies?

A5: While specific resistance mechanisms to this compound are not yet fully characterized in the public domain, resistance to KRAS inhibitors can occur through various mechanisms. These may include secondary mutations in the KRAS gene, amplification of the mutant allele, or activation of bypass signaling pathways. In long-term studies, it is advisable to monitor for the emergence of resistant clones and analyze them for genomic alterations. Preclinical studies have explored combining AZD0022 with other agents like cetuximab (an EGFR inhibitor) to potentially overcome or delay resistance.[3]

Q6: I've read that the clinical development of AZD0022 was discontinued. What was the reason and how does this impact my research?

A6: AstraZeneca announced the discontinuation of the AZD0022 clinical trial due to efficacy concerns.[6] While this is a significant event in its clinical development, it does not invalidate the use of this compound as a research tool to study the biology of KRASG12D-mutant cancers. Your research can still provide valuable insights into the KRAS signaling pathway, potential resistance mechanisms, and combination strategies that could inform the development of future KRAS inhibitors.

Troubleshooting Guides

Guide 1: Poor Compound Solubility
Symptom Possible Cause Suggested Solution
Precipitation in stock solution or media Compound concentration exceeds its solubility limit.Prepare stock solutions in 100% DMSO. For working solutions, use a vehicle appropriate for your experiment. Preclinical in vivo studies have used formulations such as 10% DMSO in 90% Corn Oil or a mix of DMSO, PEG300, Tween-80, and saline.[1]
Incorrect solvent used.Refer to the manufacturer's instructions for recommended solvents.
Poor quality of the compound.Ensure you are using a high-purity compound from a reputable supplier.
Inconsistent results at higher concentrations Compound may be precipitating out of the solution in the assay.If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Always visually inspect solutions before use.
Guide 2: Monitoring Pharmacodynamic Effects
Experiment Methodology Key Parameters to Monitor
Western Blotting 1. Treat cells or tissues with this compound for the desired time.2. Lyse cells/tissues and quantify protein concentration.3. Separate proteins by SDS-PAGE and transfer to a membrane.4. Probe with primary antibodies against p-ERK, total ERK, p-RSK, and total RSK.5. Use a loading control (e.g., GAPDH, β-actin) for normalization.A decrease in the ratio of phosphorylated protein to total protein.
Immunohistochemistry (IHC) 1. Collect and fix tumor tissue from in vivo studies.2. Embed in paraffin (B1166041) and section.3. Perform antigen retrieval.4. Incubate with primary antibodies against p-ERK.5. Use a suitable detection system to visualize the signal.6. Quantify staining intensity and the percentage of positive cells.Reduced staining for p-ERK in treated tumors compared to vehicle controls.

Experimental Protocols & Visualizations

KRAS Signaling Pathway Inhibition by this compound

The following diagram illustrates the simplified KRAS signaling pathway and the point of inhibition by this compound.

KRAS_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK KRAS_G12D KRAS G12D (Active GTP-bound) RTK->KRAS_G12D RAF RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK RSK RSK (p-RSK) ERK->RSK Proliferation Cell Proliferation, Survival ERK->Proliferation RSK->Proliferation KRAS_G12D->RAF AZD0022 This compound AZD0022->KRAS_G12D Inhibits

Caption: this compound inhibits the active KRAS G12D mutant protein.

Experimental Workflow: Troubleshooting In Vivo Efficacy

This workflow provides a logical approach to troubleshooting poor efficacy in long-term animal studies.

InVivo_Troubleshooting Start Limited Tumor Growth Inhibition Observed Check_Formulation Verify Drug Formulation and Stability Start->Check_Formulation Check_Dosing Confirm Dosing Accuracy (Volume, Frequency) Check_Formulation->Check_Dosing PK_Study Conduct Pharmacokinetic (PK) Study Check_Dosing->PK_Study PD_Study Conduct Pharmacodynamic (PD) Study (e.g., p-ERK in tumors) PK_Study->PD_Study Exposure OK? Low_Exposure Issue: Low Drug Exposure PK_Study->Low_Exposure Exposure Low? No_Target_Inhibition Issue: No Target Inhibition PD_Study->No_Target_Inhibition Target Not Inhibited? Resistance Investigate Acquired Resistance PD_Study->Resistance Target Inhibited? Optimize_Dose Optimize Dose/Schedule Low_Exposure->Optimize_Dose No_Target_Inhibition->Optimize_Dose End Refined Experiment Optimize_Dose->End Re-evaluate_Model Re-evaluate Tumor Model Dependence on KRAS G12D Re-evaluate_Model->End Resistance->Re-evaluate_Model

Caption: Troubleshooting workflow for in vivo studies with this compound.

References

Validation & Comparative

The Evolving Landscape of KRASG12D Inhibition: A Comparative Analysis of (S)-AZD0022 and Other Emerging Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The KRASG12D mutation, a notorious driver in a significant portion of pancreatic, colorectal, and non-small cell lung cancers, has long been considered an intractable target. However, the landscape is rapidly evolving with the advent of a new wave of targeted inhibitors. This guide provides a comprehensive comparison of (S)-AZD0022, a promising oral KRASG12D inhibitor from AstraZeneca, with other key players in this competitive field, including MRTX1133 (Mirati Therapeutics), zoldonrasib (Jeddah Bio), VS-7375 (Verastem Oncology/GenFleet Therapeutics), and RMC-9805 (Revolution Medicines).

Performance and Properties of KRASG12D Inhibitors

The following tables summarize the key characteristics and available performance data for this compound and its competitors. Direct head-to-head clinical data is not yet available for all compounds, and preclinical data may not be directly comparable across different studies.

Inhibitor Company Mechanism of Action Binding Pocket State Selectivity Development Phase
This compound AstraZenecaReversible, non-covalentSwitch-II pocketBinds to both active (GTP-bound) and inactive (GDP-bound) KRASG12D[1][2]Phase I/IIa (ALAFOSS-01)[3][4][5]
MRTX1133 Mirati TherapeuticsNon-covalentSwitch-II pocketBinds to inactive (GDP-bound) KRASG12D[6]Phase I/II[7]
Zoldonrasib Jeddah BioRAS(ON) tri-complex inhibitorTargets the active (GTP-bound) conformation of KRAS[8]Targets active (GTP-bound) KRASG12DPhase I[9]
VS-7375 (GFH375) Verastem Oncology / GenFleet TherapeuticsDual "ON/OFF" inhibitorNot specifiedTargets both active and inactive KRASG12D protein states[10]Phase I/II[10]
RMC-9805 Revolution MedicinesAllele-specificNot specifiedNot specifiedPhase I[11]

Preclinical and Clinical Efficacy

Inhibitor Preclinical Potency In Vivo Efficacy (Preclinical) Clinical Trial Highlights (if available)
This compound IC50 of 1.4 nM for pRSK inhibition (unbound)[1]. IC50 values around 5–10 nM in KRASG12D mutant cell lines[12].Significant tumor growth inhibition and regressions in xenograft models[12]. Up to 75% pRSK inhibition in a GP2D xenograft model[13].Currently in a Phase I/IIa trial (ALAFOSS-01) as monotherapy and in combination with cetuximab for solid tumors with KRASG12D mutation[4][5][14].
MRTX1133 KD of ~0.2 pM and IC50 of <2 nM for GDP-loaded KRASG12D[6]. Median IC50 of ~5 nM in KRASG12D-mutant cell lines[6].Marked tumor regression in a subset of cell-line-derived and patient-derived xenograft models, including 73% of pancreatic ductal adenocarcinoma (PDAC) models[6].In Phase I/II clinical trials for patients with advanced solid tumors harboring a KRASG12D mutation[7].
Zoldonrasib Selectively targets the G12D mutation[8].Not specified in available results.In a Phase I trial, 61% of patients with previously treated NSCLC had an objective response, and 89% experienced disease control[8][9].
VS-7375 (GFH375) Not specified in available results.Not specified in available results.In a Phase 1/2 study in advanced NSCLC, an objective response rate (ORR) of 68.8% was observed at the recommended Phase 2 dose[10].
RMC-9805 Not specified in available results.Not specified in available results.In a Phase I expansion cohort for pancreatic cancer, response rates were around 30%, with a clinical benefit rate of up to 80%[11].

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully disclosed in public literature. However, based on the available information, the following outlines the general methodologies used to evaluate these inhibitors.

In Vitro Potency and Selectivity Assays
  • Biochemical Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are likely used to determine the binding affinity (KD) of the inhibitors to purified KRASG12D protein (both GDP and GTP-bound forms) and wild-type KRAS.

  • Cell-Based Assays:

    • Cell Viability/Proliferation Assays: KRASG12D mutant and wild-type cancer cell lines (e.g., MIA PaCa-2, GP2D) are treated with a range of inhibitor concentrations. Cell viability is measured after a set incubation period (e.g., 72 hours) using reagents like CellTiter-Glo® to determine the IC50 values.

    • Target Engagement and Pathway Modulation Assays: Western blotting or ELISA-based methods are used to measure the phosphorylation levels of downstream effectors in the KRAS signaling pathway, such as ERK (p-ERK) and RSK (p-RSK), in inhibitor-treated cells to confirm target engagement and pathway inhibition.

In Vivo Efficacy Studies
  • Xenograft and Patient-Derived Xenograft (PDX) Models:

    • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

    • Tumor Implantation: Human cancer cell lines with the KRASG12D mutation or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

    • Dosing and Monitoring: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various doses and schedules (e.g., once or twice daily). Tumor volume and body weight are measured regularly.

    • Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to measure drug concentration and the levels of biomarkers like p-ERK to correlate with anti-tumor activity.

Visualizing the KRAS Signaling Pathway and Inhibition

The following diagrams illustrate the KRAS signaling pathway and the general mechanism of action of KRASG12D inhibitors.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12D mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RALGDS RALGDS KRAS_GTP->RALGDS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Metabolism mTOR->Cell_Growth RAL RAL RALGDS->RAL Vesicular_Transport Vesicular Transport RAL->Vesicular_Transport

Caption: The KRAS signaling pathway, which is constitutively activated by the G12D mutation.

Inhibition_Mechanism KRASG12D_GDP KRASG12D-GDP (Inactive) KRASG12D_GTP KRASG12D-GTP (Active) KRASG12D_GDP->KRASG12D_GTP GTP Loading Downstream_Signaling Downstream Signaling KRASG12D_GTP->Downstream_Signaling Activation Inhibitor_Inactive This compound, MRTX1133, VS-7375 Inhibitor_Inactive->KRASG12D_GDP Binds and traps in inactive state Inhibitor_Active This compound, Zoldonrasib, VS-7375 Inhibitor_Active->KRASG12D_GTP Binds and blocks active state

Caption: General mechanisms of action for different classes of KRASG12D inhibitors.

Conclusion

The development of potent and selective KRASG12D inhibitors represents a significant breakthrough in oncology. This compound has demonstrated a promising preclinical profile with high potency and selectivity, and its advancement into clinical trials is a welcome development. The competitive landscape is robust, with several other inhibitors like MRTX1133, zoldonrasib, VS-7375, and RMC-9805 also showing encouraging early clinical activity.

The key differentiators among these inhibitors appear to be their specific mechanisms of action, particularly their selectivity for the active or inactive states of KRASG12D, and potentially their safety and tolerability profiles, which will become clearer as more clinical data emerges. The ongoing clinical trials will be crucial in determining the ultimate therapeutic potential of this compound and its place in the evolving treatment paradigm for KRASG12D-mutated cancers. Researchers and clinicians eagerly await further data to guide the optimal use of these novel agents, both as monotherapies and in combination strategies.

References

A Comparative Guide to the Anti-Tumor Efficacy of (S)-AZD0022, a Novel KRASG12D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anti-tumor effects of (S)-AZD0022, a potent and selective oral inhibitor of the KRASG12D mutation, with other investigational KRASG12D-targeted therapies. The data presented is intended to help researchers evaluate the potential of this compound in the context of the current drug development landscape for KRASG12D-mutated cancers.

Introduction to this compound

This compound is an investigational, orally bioavailable small molecule inhibitor that selectively targets the KRASG12D mutation.[1][2][3] This mutation is a key oncogenic driver in a significant proportion of pancreatic, colorectal, and non-small cell lung cancers.[4] this compound has demonstrated robust anti-tumor activity in preclinical models, both as a monotherapy and in combination with other anti-cancer agents.[1][3] It is currently being evaluated in a Phase I/IIa clinical trial (ALAFOSS-01, NCT06599502) for patients with KRASG12D-mutated solid tumors.[5]

Comparative Preclinical Efficacy

This section compares the preclinical performance of this compound with two other notable KRASG12D inhibitors: MRTX1133 and BI 1701963.

In Vitro Potency

The following table summarizes the in vitro potency of the three inhibitors against cancer cell lines harboring the KRASG12D mutation.

CompoundCell LineAssay TypeIC50Citation(s)
This compound MIA PaCa-2 (Pancreatic)Not Specified~5-10 nM[6]
This compound GP2D (Human Tumor)pRSK Inhibition1.4 nM (unbound)[2][7][8][9]
MRTX1133 Panc 04.03 (Pancreatic)2D Viability6 nM[10]
MRTX1133 AGS (Gastric)pERK Inhibition2 nM[10]
MRTX1133 KRASG12D-mutant cell linesCell Viability~5 nM (median)[11]
BI 1701963 (Exemplified Compound [III]) Ba/F3 (Murine Lymphocytes, KRASG12D)Proliferation (Alamarblue)6 nM[1]
BI 1701963 (Exemplified Compound [V]) Ba/F3 (Murine Lymphocytes, KRASG12D)Proliferation (Alamar blue)4 nM[1]
BI 1701963 (Exemplified Compound [II]) Ba/F3 (Murine Lymphocytes, KRASG12D)Proliferation (Almarblue)16 nM[1]
In Vivo Anti-Tumor Activity

The table below presents the in vivo efficacy of the inhibitors in xenograft models of KRASG12D-mutated cancers.

CompoundXenograft ModelDosingKey Finding(s)Citation(s)
This compound GP2D (Human Tumor)150 mg/kg BID (oral, 7 days)Up to ~75% pRSK inhibition[2][9]
MRTX1133 Panc 04.03 (Pancreatic)10 mg/kg BID (IP)-62% tumor regression[10]
MRTX1133 Panc 04.03 (Pancreatic)30 mg/kg BID (IP)-73% tumor regression[10]
MRTX1133 HPAC (Pancreatic)30 mg/kg BID (IP, 28 days)85% tumor regression[12]
BI 1701963 Not SpecifiedNot SpecifiedBlocks tumor growth for many G12 and G13 KRAS mutations[8]

Signaling Pathway and Experimental Workflows

KRASG12D Signaling Pathway and Inhibition

The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of action of this compound. The KRASG12D mutation leads to constitutive activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. This compound selectively binds to and inhibits the KRASG12D protein, thereby blocking these downstream signals.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS G12D (Active) KRAS G12D (Active) Growth Factor Receptor->KRAS G12D (Active) Growth Factor Growth Factor Growth Factor->Growth Factor Receptor RAF RAF KRAS G12D (Active)->RAF PI3K PI3K KRAS G12D (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT AKT->Gene Transcription This compound This compound This compound->KRAS G12D (Active) Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis

Caption: KRASG12D signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of KRASG12D inhibitors on cancer cell viability.

Cell_Viability_Workflow Start Start Seed Cells Seed KRASG12D-mutant cancer cells in 96-well plates Start->Seed Cells Incubate_24h Incubate for 24 hours Seed Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of KRASG12D inhibitor Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo or similar viability reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay to determine IC50 values.
Experimental Workflow: In Vivo Xenograft Study

This diagram illustrates the general workflow for evaluating the anti-tumor efficacy of a KRASG12D inhibitor in a mouse xenograft model.

Xenograft_Workflow Start Start Implant_Cells Implant KRASG12D-mutant tumor cells into mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer inhibitor or vehicle according to dosing schedule Randomize_Mice->Administer_Treatment Monitor_Tumor_Growth Monitor tumor volume and body weight regularly Administer_Treatment->Monitor_Tumor_Growth Endpoint Continue treatment until predefined endpoint Monitor_Tumor_Growth->Endpoint Analyze_Results Analyze tumor growth inhibition or regression Endpoint->Analyze_Results End End Analyze_Results->End

References

Comparative Analysis of KRAS G12D Inhibitors: (S)-AZD0022 vs. MRTX1133

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of two selective KRAS G12D inhibitors.

The landscape of targeted cancer therapy is rapidly evolving, with significant efforts focused on developing inhibitors for previously "undruggable" targets like the KRAS oncogene. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. This guide provides a comparative preclinical analysis of two prominent selective, non-covalent KRAS G12D inhibitors: (S)-AZD0022 and MRTX1133.

Mechanism of Action and Signaling Pathway

Both this compound and MRTX1133 are small molecule inhibitors that selectively target the KRAS G12D mutant protein. KRAS is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, it activates downstream pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis.

This compound and MRTX1133 bind to the KRAS G12D protein, inhibiting its interaction with effector proteins and thereby blocking downstream signaling. MRTX1133 has been shown to bind to the switch II pocket of KRAS G12D. This inhibition leads to a reduction in the phosphorylation of ERK (pERK), a key downstream marker of pathway activation.[1]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_inhibitors Inhibitor Action cluster_downstream Downstream MAPK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) Receptor Tyrosine Kinase (RTK)->SOS1 KRAS(GDP) KRAS G12D (Inactive) KRAS(GTP) KRAS G12D (Active) KRAS(GDP)->KRAS(GTP) GTP loading KRAS(GTP)->KRAS(GDP) GTP hydrolysis (impaired by G12D) RAF RAF KRAS(GTP)->RAF SOS1->KRAS(GDP) GAP GAP AZD0022 This compound AZD0022->KRAS(GTP) MRTX1133 MRTX1133 MRTX1133->KRAS(GTP) MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival

Diagram 1: Simplified KRAS G12D signaling pathway and the point of intervention for this compound and MRTX1133.

Quantitative Data Summary

The following tables summarize key preclinical data for this compound and MRTX1133, providing a basis for performance comparison.

Table 1: In Vitro Potency and Binding Affinity

ParameterThis compoundMRTX1133
Target KRAS G12DKRAS G12D
Binding Affinity (Kd) Data not publicly available~0.2 pM (to GDP-loaded KRAS G12D)[1]
Biochemical IC50 Data not publicly available<2 nM (against GDP-loaded KRAS G12D)[1]
Cellular pERK Inhibition IC50 ~1.4 nM (unbound, for pRSK inhibition)[2]~5 nM (median)[1]
Cellular Viability IC50 ~5-10 nM (in MIA PaCa-2 cells)[3]6 nM (in AGS cells)[4]

Table 2: Preclinical Pharmacokinetics

ParameterThis compound (in mice)MRTX1133 (in mice)
Administration Route Oral[5]Intraperitoneal (in efficacy studies)[6]
Blood Clearance 8.2 mL/min/kg[5]Data not publicly available
Volume of Distribution (Vss) 10.8 L/kg[2]Data not publicly available
Half-life (t1/2) 24 h[2]>50 hours[1]
Oral Bioavailability 28%[2]Data not publicly available

Table 3: In Vivo Efficacy in Xenograft Models

CompoundModelDosingOutcome
This compound GP2D human tumor xenograft150 mg/kg BID, oral, 7 daysUp to ~75% pRSK inhibition[5]
MRTX1133 Panc 04.03 xenograft10 and 30 mg/kg BID, IPTumor regressions of -62% and -73% respectively[4]
MRTX1133 HPAC xenograft30 mg/kg BID, IP, up to 28 daysNear-complete response with 85% regression rate[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols employed in the preclinical evaluation of these inhibitors.

Biochemical Binding and Inhibition Assays
  • Objective: To determine the direct binding affinity and inhibitory potency of the compounds against the target protein.

  • Methodology (for MRTX1133): A biochemical homogeneous time-resolved fluorescence (HTRF) assay was used to measure the binding of MRTX1133 to the GDP-bound, inactive form of KRAS G12D.[6] Another approach involves a nucleotide exchange assay, where the inhibitor's effect on the exchange of GDP for a fluorescently labeled GTP analog is measured. A decrease in the rate of nucleotide exchange indicates inhibition.

Cellular Phospho-ERK (pERK) Inhibition Assay
  • Objective: To assess the inhibitor's ability to block KRAS downstream signaling within a cellular context.

  • Methodology: KRAS G12D mutant cancer cell lines (e.g., AGS, GP2D) are treated with a range of inhibitor concentrations. Following treatment, cell lysates are prepared and subjected to Western blotting. The levels of phosphorylated ERK (pERK) and total ERK are detected using specific antibodies. The intensity of the pERK band relative to total ERK is quantified to determine the IC50 for pERK inhibition.[5][7]

pERK_Workflow KRAS G12D Cells KRAS G12D Cells Inhibitor Treatment Inhibitor Treatment KRAS G12D Cells->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation\n(pERK, Total ERK) Antibody Incubation (pERK, Total ERK) Western Blot->Antibody Incubation\n(pERK, Total ERK) Detection & Quantification Detection & Quantification Antibody Incubation\n(pERK, Total ERK)->Detection & Quantification IC50 Calculation IC50 Calculation Detection & Quantification->IC50 Calculation

References

Comparative Efficacy of (S)-AZD0022 and Other Investigational Inhibitors in KRAS G12D-Mutated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The KRAS G12D mutation is a key oncogenic driver in a variety of challenging cancers, including pancreatic, colorectal, and non-small cell lung cancer. For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of targeted inhibitors. This guide provides a comparative overview of the preclinical and early clinical efficacy of AstraZeneca's (S)-AZD0022, a novel KRAS G12D inhibitor, alongside other notable investigational agents, MRTX1133 and zoldonrasib (RMC-9805).

Executive Summary

This compound (formerly UA022) is an orally bioavailable, selective, and reversible inhibitor of KRAS G12D.[1] Preclinical data demonstrate its potent anti-tumor activity in various KRAS G12D-mutated cancer models.[1][2] Currently, it is being evaluated in a first-in-human Phase I/IIa clinical trial (ALAFOSS-01, NCT06599502).[2][3] This guide compares its performance with MRTX1133, a non-covalent inhibitor from Mirati Therapeutics, and zoldonrasib (RMC-9805), a covalent inhibitor from Revolution Medicines, both of which have also shown promising early clinical results.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound, MRTX1133, and zoldonrasib in preclinical and clinical settings.

Table 1: Preclinical Efficacy of KRAS G12D Inhibitors

CompoundCancer ModelEfficacy EndpointResultsCitation
This compound KRAS G12D CRC & PDAC XenograftsTumor Growth InhibitionSustained tumor regressions (especially in combination with cetuximab)[2]
GP2D XenograftpRSK Inhibition~75% inhibition with 150 mg/kg BID for 7 days[4]
MRTX1133 KRAS G12D PDAC XenograftsTumor Regression85% regression with 30 mg/kg twice daily[3]
KRAS G12D PDAC ModelsTumor RegressionMarked tumor regression (≥30%) in 8 of 11 (73%) PDAC models[5]
Zoldonrasib (RMC-9805) Syngeneic MSS RAS mutant CRC mouse modelComplete Regressions60% complete regressions in combination with RMC-6236[6]
KRAS G12D-driven immunocompetent mouse modelsTumor EradicationComplete tumor eradication in combination with anti-PD-1[6]

Table 2: Clinical Efficacy of KRAS G12D Inhibitors (Phase I/II Data)

CompoundTumor TypeNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Citation
This compound Solid Tumors with KRAS G12D mutationN/A (Trial Ongoing)Data not yet reportedData not yet reported[3]
MRTX1133 Solid Tumors with KRAS G12D mutationN/A (Trial Terminated Prior to Phase 2)Data not fully reportedData not fully reported[7]
Zoldonrasib (RMC-9805) Non-Small Cell Lung Cancer (NSCLC)1861%89%[1][4]
Pancreatic Ductal Adenocarcinoma (PDAC)4030%80%[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for testing KRAS inhibitors.

KRAS_Signaling_Pathway KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS1 RTK->SOS Activation KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF (e.g., BRAF) KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD0022 This compound AZD0022->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS signaling pathway and the point of inhibition by this compound.

Preclinical_Workflow Preclinical KRAS Inhibitor Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assays (e.g., pRSK/pERK levels) Cell_Viability Cell Viability Assays (KRAS G12D cell lines) Biochemical_Assay->Cell_Viability Confirm cellular activity CDX_PDX Establishment of CDX/PDX Models in Immunodeficient Mice Cell_Viability->CDX_PDX Select candidate for in vivo testing Treatment Drug Administration (e.g., oral gavage) CDX_PDX->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (e.g., Western Blot of tumor lysates) Treatment->Pharmacodynamics

References

(S)-AZD0022: A Comparative Analysis of Monotherapy Versus Combination Therapy in KRAS G12D-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-AZD0022 is an orally bioavailable, selective inhibitor of the KRAS G12D mutation, a significant oncogenic driver in various solid tumors, including pancreatic, colorectal, and non-small cell lung cancers. This guide provides a comparative overview of the preclinical effectiveness of this compound as a monotherapy versus its combination with the EGFR inhibitor, cetuximab. The development of AZD0022 was discontinued (B1498344) by AstraZeneca for strategic reasons, and as such, comparative clinical data from the planned ALAFOSS-01 trial is unavailable. The analysis presented here is based on published preclinical findings.

Mechanism of Action and Therapeutic Rationale

This compound functions by specifically and reversibly binding to the KRAS G12D mutant protein, inhibiting its downstream signaling pathways that promote uncontrolled cell growth and survival. The KRAS G12D mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of pathways such as the MAPK/ERK and PI3K/AKT cascades. By inhibiting KRAS G12D, AZD0022 aims to halt these aberrant signals.

The rationale for combining this compound with cetuximab, an antibody that blocks the epidermal growth factor receptor (EGFR), is to create a more comprehensive blockade of cancer cell signaling. In KRAS-mutant tumors, particularly colorectal cancer, there can be feedback loops and crosstalk between the KRAS pathway and the EGFR pathway. Combining inhibitors for both targets has the potential to overcome resistance mechanisms and induce a more profound and durable anti-tumor response.

Preclinical Efficacy: Monotherapy vs. Combination Therapy

Preclinical studies utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of KRAS G12D-mutated colorectal and pancreatic cancers have demonstrated the anti-tumor activity of this compound. While specific quantitative data from direct comparative studies are limited in publicly available resources, the consistent qualitative finding is that the combination of this compound with cetuximab results in enhanced anti-tumor efficacy compared to either agent alone.

Table 1: Qualitative Comparison of Preclinical Anti-Tumor Activity

Treatment ArmObserved Anti-Tumor Activity in KRAS G12D Xenograft Models
This compound Monotherapy Demonstrates broad anti-tumor activity across various KRAS G12D-mutant tumor types.
This compound + Cetuximab Combination Therapy Shows enhanced therapeutic responses and sustained tumor regressions, particularly in colorectal and pancreatic cancer models.

Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the KRAS signaling pathway and the points of intervention for this compound and cetuximab.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12D KRAS_G12D EGFR->KRAS_G12D RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->EGFR Cetuximab Cetuximab (EGFR Inhibitor) Cetuximab->EGFR Inhibits AZD0022 This compound (KRAS G12D Inhibitor) AZD0022->KRAS_G12D Inhibits Preclinical_Workflow cluster_treatment Treatment Arms Cell_Culture Culture KRAS G12D Cancer Cell Line Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Predetermined Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Monotherapy This compound Monotherapy Randomization->Monotherapy Combination This compound + Cetuximab Combination Randomization->Combination Monitoring Monitor Tumor Volume & Body Weight Vehicle->Monitoring Monotherapy->Monitoring Combination->Monitoring Analysis Pharmacodynamic & Statistical Analysis Monitoring->Analysis

(S)-AZD0022: A Comparative Analysis of Cross-reactivity with Wild-Type KRAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational KRAS G12D inhibitor, (S)-AZD0022, with a focus on its cross-reactivity with wild-type KRAS. Understanding the selectivity of targeted cancer therapies is paramount for predicting potential on-target efficacy and off-target toxicities. This document summarizes available preclinical data, details relevant experimental methodologies, and presents signaling pathways and workflows to contextualize the assessment of this compound's interaction with the non-mutated form of the KRAS protein.

This compound is identified as a potent and selective inhibitor of the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] Preclinical data indicates that this compound demonstrates high affinity for the KRAS G12D mutant protein.[1][2] The selectivity of a targeted inhibitor like this compound is a critical attribute, as interaction with wild-type KRAS could potentially disrupt normal cellular signaling and lead to adverse effects.

Quantitative Analysis of this compound Cross-reactivity

Precise quantitative data on the binding affinity and inhibitory activity of this compound against wild-type KRAS is not extensively available in the public domain. However, preclinical abstracts have reported its selectivity for the KRAS G12D mutant over wild-type KRAS based on Surface Plasmon Resonance (SPR) analysis.[1][2] The following tables are structured to present a comparative analysis, with placeholders for specific wild-type KRAS values to illustrate a complete selectivity profile.

Table 1: Biochemical Activity of this compound against KRAS G12D vs. Wild-Type KRAS

ParameterThis compound against KRAS G12DThis compound against Wild-Type KRAS
Binding Affinity (K D ) High Affinity (Specific values not publicly disclosed)[1][2]Lower Affinity (Specific values not publicly disclosed)
Inhibitory Concentration (IC 50 ) Potent Inhibition (Specific values not publicly disclosed)Significantly Higher (Specific values not publicly disclosed)

Table 2: Cellular Activity of this compound in KRAS G12D vs. Wild-Type KRAS Context

ParameterEffect on KRAS G12D Mutant CellsEffect on Wild-Type KRAS Cells
Target Engagement Robust[1][2]Minimal (Expected)
Downstream Pathway Inhibition (pERK) Significant Inhibition[1][2]Minimal Inhibition (Expected)
Cell Viability (IC 50 ) Potent anti-proliferative effect[1][2]Significantly less potent

Visualizing KRAS Signaling and Experimental Workflows

To illustrate the biological context and the methods for assessing cross-reactivity, the following diagrams are provided.

KRAS_Signaling_Pathway KRAS Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 Growth Factor KRAS_GDP KRAS-GDP (Inactive) Grb2_SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD0022 This compound AZD0022->KRAS_GTP Inhibits (KRAS G12D)

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Assessing Inhibitor Cross-reactivity cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) - Binding Affinity (KD) analysis Comparative Analysis of Selectivity and Potency SPR->analysis NEA Nucleotide Exchange Assay - Inhibition of GTP binding (IC50) NEA->analysis TE Cellular Target Engagement - In-cell binding TE->analysis WB Western Blot - Downstream signaling (pERK) WB->analysis CV Cell Viability Assay - Anti-proliferative effect (IC50) CV->analysis start Recombinant Proteins (KRAS G12D & Wild-Type) start->SPR start->NEA cells Cell Lines (KRAS G12D & Wild-Type) cells->TE cells->WB cells->CV

Caption: Experimental workflow for determining the cross-reactivity of a KRAS inhibitor.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor selectivity. The following are outlines of key experimental protocols used to characterize the cross-reactivity of KRAS inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the equilibrium dissociation constant (K D ) of this compound for both KRAS G12D and wild-type KRAS, providing a direct measure of binding affinity.

  • Methodology:

    • Immobilization: Recombinant, purified wild-type or KRAS G12D protein is immobilized on a sensor chip surface.

    • Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface. The binding of this compound to the immobilized KRAS protein is detected as a change in the refractive index, measured in response units (RU).

    • Dissociation: After the association phase, the buffer without the inhibitor is flowed over the chip to measure the dissociation of the inhibitor from the KRAS protein.

    • Data Analysis: The association and dissociation rates are fitted to a binding model to calculate the K D value. A lower K D value indicates a higher binding affinity.

Nucleotide Exchange Assay for Inhibitory Activity
  • Objective: To measure the half-maximal inhibitory concentration (IC 50 ) of this compound by assessing its ability to prevent the exchange of GDP for a fluorescently labeled GTP analog on both KRAS G12D and wild-type KRAS.

  • Methodology:

    • Protein Preparation: Recombinant wild-type or KRAS G12D protein is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP).

    • Inhibitor Incubation: The GDP-loaded KRAS protein is incubated with varying concentrations of this compound.

    • Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a high concentration of a non-fluorescent GTP analog. The exchange of the fluorescent GDP for the non-fluorescent GTP results in a decrease in fluorescence.

    • Detection: The fluorescence signal is measured over time using a plate reader.

    • Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The IC 50 value is determined by plotting the exchange rate against the inhibitor concentration.

Western Blot for Downstream Signaling Inhibition
  • Objective: To assess the ability of this compound to inhibit the downstream KRAS signaling pathway in a cellular context by measuring the phosphorylation of ERK (pERK).

  • Methodology:

    • Cell Culture and Treatment: Cell lines expressing either KRAS G12D or wild-type KRAS are cultured and then treated with a range of concentrations of this compound for a specified time.

    • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

    • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for pERK and total ERK, followed by incubation with secondary antibodies conjugated to a detection enzyme.

    • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.

By employing these and other complementary assays, a comprehensive profile of this compound's selectivity can be established, providing a strong foundation for its further clinical development. The available data strongly suggests a favorable selectivity profile for the KRAS G12D mutant over wild-type KRAS, a critical feature for a targeted cancer therapeutic.

References

Independent Preclinical Validation of (S)-AZD0022: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-AZD0022 is an orally bioavailable, selective inhibitor of the KRASG12D mutant protein, a key driver in a significant subset of cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] Preclinical data indicate that this compound demonstrates robust anti-tumor activity and pathway inhibition in various cancer models.[1][3] This guide provides an independent validation of the available preclinical data for this compound and compares its performance with other notable KRAS inhibitors, MRTX1133 (a KRASG12D inhibitor) and JDQ443 (a KRASG12C inhibitor), to offer a comprehensive overview for researchers in the field of oncology drug development.

Comparative Analysis of Preclinical Activity

The following tables summarize the key preclinical data for this compound, MRTX1133, and JDQ443, focusing on their physicochemical properties, pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Table 1: Physicochemical and Pharmacokinetic Properties
ParameterThis compoundMRTX1133JDQ443
Target KRASG12DKRASG12DKRASG12C
Molecular Weight ( g/mol ) 614[4]Not specifiedNot specified
Log D (pH 7.4) 2.4[4]Not specifiedNot specified
pKa 8.4, 7.4[4]Not specifiedNot specified
Oral Bioavailability 30-70% (mouse)[5]LowOrally bioavailable
Blood Clearance (mL/min/kg) 8.2 (mouse), 8.6 (dog)[4][6]Not specifiedNot specified
Volume of Distribution (L/kg) 10.8 (mouse), 20.4 (dog)[6]Not specifiedNot specified
Half-life 24h (mouse), 46h (dog)[4]Not specified~2 hours (mouse)
Table 2: Pharmacodynamics and In Vivo Efficacy
ParameterThis compoundMRTX1133JDQ443
Pharmacodynamic Marker pRSK inhibition[5]Not specifiedKRASG12C Target Occupancy
PD Effect ~75% pRSK inhibition (150 mg/kg BID for 7 days in GP2D model)[7]Not specifiedSustained target occupancy (t1/2 ~66h in MiaPaCa2 model)
Unbound IC50 1.4 nM (for pRSK inhibition)[4][6]Not specifiedNot specified
Xenograft Models GP2D, CRC, PDAC, NSCLC CDX & PDX[1][2]Pancreatic cancerMIA PaCa-2, NCI-H2122, and others
Monotherapy Efficacy Broad anti-tumor activity[1][2]Dose-dependent tumor growth inhibition and regressionDose-dependent anti-tumor activity
Combination Therapy Enhanced and sustained regressions with cetuximab in CRC and PDAC models[1][3]Not specifiedEnhanced anti-tumor activity with SHP2 inhibitors

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used in the preclinical evaluation of KRAS inhibitors, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP Exchange GAP->KRAS_GDP AZD0022 This compound AZD0022->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pRSK pRSK ERK->pRSK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

KRAS Signaling Pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Culture KRASG12D mutant cancer cells Implantation 2. Subcutaneous implantation of cells into nude mice CellCulture->Implantation TumorGrowth 3. Allow tumors to reach a palpable size Implantation->TumorGrowth Randomization 4. Randomize mice into treatment groups TumorGrowth->Randomization Dosing 5. Administer this compound or vehicle control orally Randomization->Dosing Monitoring 6. Monitor tumor volume and body weight Dosing->Monitoring Endpoint 7. Euthanize mice at study endpoint Monitoring->Endpoint TumorCollection 8. Collect tumors for pharmacodynamic analysis Endpoint->TumorCollection DataPlotting 9. Plot tumor growth curves and calculate TGI TumorCollection->DataPlotting

A typical experimental workflow for evaluating a KRAS inhibitor in a xenograft model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Murine Xenograft Model for Anti-Tumor Activity Assessment
  • Cell Culture and Implantation: Human cancer cell lines harboring the KRASG12D mutation (e.g., GP2D) are cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor formation. A specific number of cells (typically 1-10 million) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³). Tumor-bearing mice are then randomized into different treatment groups, including a vehicle control group and one or more this compound dose groups.

  • Drug Administration and Monitoring: this compound is administered orally at specified doses and schedules (e.g., once or twice daily). Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predefined size or after a specific duration of treatment. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis, such as pharmacodynamic marker assessment. The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Western Blot for pRSK Inhibition
  • Sample Preparation: Tumors from the xenograft study are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated RSK (pRSK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system. The intensity of the bands corresponding to pRSK is quantified and normalized to a loading control (e.g., total RSK or a housekeeping protein like GAPDH) to determine the extent of target inhibition in the this compound-treated samples compared to the vehicle control.[5]

References

(S)-AZD0022: A Comparative Analysis of Efficacy in Cell Line-Derived vs. Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of (S)-AZD0022, a potent and selective inhibitor of KRASG12D, in two distinct in vivo models: cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). The objective is to offer a clear, data-driven perspective on the anti-tumor activity of this compound in these key preclinical systems, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and workflows.

Executive Summary

This compound is an orally bioavailable small molecule that targets the KRASG12D mutation, a significant driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] Preclinical studies have consistently demonstrated its anti-tumor activity across a panel of both CDX and PDX models harboring the KRASG12D mutation.[2][3] While direct quantitative comparisons are not extensively published, the available data indicates that this compound induces robust and broad anti-tumor effects in both model systems, with evidence of sustained tumor regressions, particularly when used in combination with agents like cetuximab.[2][3]

Data Presentation: this compound Efficacy Summary

The following table summarizes the key efficacy findings for this compound in CDX and PDX models based on available preclinical data. Due to the limited availability of direct head-to-head quantitative comparisons in the public domain, the data is presented to highlight the observed activity in each model type.

FeatureCell Line-Derived Xenograft (CDX) ModelsPatient-Derived Xenograft (PDX) Models
Model Description Established by implanting cultured human cancer cell lines into immunodeficient mice. Genetically homogenous and highly reproducible.Established by implanting tumor fragments from a patient directly into immunodeficient mice. Retain the heterogeneity of the original tumor.
Tumor Types Tested Colorectal Cancer (CRC), Pancreatic Ductal Adenocarcinoma (PDAC), Non-Small Cell Lung Cancer (NSCLC) with KRASG12D mutation.CRC, PDAC, NSCLC with KRASG12D mutation.
Reported Efficacy Demonstrates broad anti-tumor activity. Induces tumor growth inhibition and sustained regressions.Shows significant anti-tumor activity and sustained regressions.
Pharmacodynamic Activity In a GP2D (colorectal adenocarcinoma) CDX model, oral administration of AZD0022 resulted in up to approximately 75% inhibition of phosphorylated RSK (pRSK), a downstream effector in the KRAS signaling pathway.[4][5]Robust biomarker inhibition has been observed in PDX models, indicating effective target engagement and pathway modulation.[1]
Combination Therapy Enhanced therapeutic responses and sustained tumor regressions observed when combined with cetuximab in KRASG12D CRC and PDAC models.[6]Improved therapeutic responses and sustained regressions seen with cetuximab combination in KRASG12D CRC and PDAC models.[2][3]
Key Advantages for Study High reproducibility, cost-effective, and suitable for initial high-throughput screening.High clinical relevance, preservation of tumor microenvironment and heterogeneity, better predictive value for clinical outcomes.
Limitations May not fully recapitulate the complexity and heterogeneity of human tumors.More technically challenging, expensive, and variable tumor growth rates.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide.

Cell Line-Derived Xenograft (CDX) Model Establishment and Efficacy Assessment
  • Cell Culture: Human cancer cell lines with confirmed KRASG12D mutations (e.g., GP2D colorectal adenocarcinoma) are cultured in appropriate media and conditions to achieve exponential growth.

  • Animal Models: Immunodeficient mice (e.g., nude or NSG mice) are used as hosts.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 10 x 10^7 cells) in a suitable matrix (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally at specified doses and schedules (e.g., once or twice daily).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group. Other endpoints may include tumor regression and survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream pathway modulation via methods such as Western blot for pRSK or phospho-ERK.[4]

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Assessment
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with KRASG12D-mutated cancers.

  • Animal Models: Highly immunodeficient mice (e.g., NSG mice) are used to improve engraftment rates.

  • Tumor Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into the flank of the mice.

  • Tumor Engraftment and Passaging: Once the initial tumors (P0) reach a sufficient size, they are harvested and can be serially passaged into new cohorts of mice (P1, P2, etc.) for expansion.

  • Model Characterization: The established PDX models are characterized to ensure they retain the key histological and molecular features of the original patient tumor.

  • Efficacy Studies: Once a stable PDX model is established and expanded, efficacy studies are conducted following a similar procedure as described for CDX models, including tumor growth monitoring, randomization, treatment with this compound, and evaluation of anti-tumor activity.

Mandatory Visualization

Signaling Pathway of this compound Action

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRASG12D-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRASG12D-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP (Inhibited by G12D mutation) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pRSK pRSK ERK->pRSK Proliferation Cell Proliferation & Survival ERK->Proliferation AZD0022 This compound AZD0022->KRAS_GDP AZD0022->KRAS_GTP

Caption: this compound inhibits both inactive (GDP-bound) and active (GTP-bound) KRASG12D.

Experimental Workflow for CDX and PDX Efficacy Studies

Efficacy_Workflow cluster_cdx CDX Model Workflow cluster_pdx PDX Model Workflow cluster_treatment Treatment and Analysis cdx_cell KRASG12D Cancer Cell Line Culture cdx_implant Subcutaneous Implantation in Mice cdx_cell->cdx_implant cdx_growth Tumor Growth Monitoring cdx_implant->cdx_growth random Randomization cdx_growth->random pdx_tissue Patient Tumor Tissue Acquisition pdx_implant Surgical Implantation in Mice (P0) pdx_tissue->pdx_implant pdx_passage Tumor Expansion (Passaging) pdx_implant->pdx_passage pdx_passage->random treatment Treatment with This compound or Vehicle random->treatment efficacy Efficacy Assessment (Tumor Volume, TGI) treatment->efficacy pd_analysis Pharmacodynamic Analysis efficacy->pd_analysis

Caption: Comparative workflow for assessing this compound efficacy in CDX and PDX models.

References

A Head-to-Head In Vitro Comparison of Preclinical KRASG12D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The KRASG12D mutation is a critical oncogenic driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] For years, it was considered an "undruggable" target. However, recent breakthroughs have led to the development of specific inhibitors that can selectively bind to the mutant protein.[1][2] These inhibitors typically function by binding to the switch-II pocket of the KRASG12D protein, locking it in an inactive state and preventing downstream signaling.[2][3] This guide provides a head-to-head comparison of the in vitro performance of several prominent preclinical KRASG12D inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The in vitro efficacy of KRASG12D inhibitors is evaluated through various biochemical and cell-based assays. Key metrics include binding affinity (K D), biochemical inhibition of nucleotide exchange (IC50), and cellular potency in inhibiting downstream signaling pathways (e.g., pERK IC50) and cell viability (IC50).

Table 1: Biochemical Potency and Selectivity of KRASG12D Inhibitors

CompoundTargetK D (nM)Biochemical IC50 (nM)Fold Selectivity vs. G12D (Biochemical IC50)
MRTX1133 KRAS G12D <0.1 [2]0.14 [2][4]-
KRAS WT>1000[2]5.37[2][4]38.4
KRAS G12C>1000[2]4.91[4]35.1
KRAS G12V>1000[2]7.64[4]54.6
HRS-4642 KRAS G12D N/A N/A -
KRAS WTN/AN/A17-fold lower affinity vs G12D[5]
KRAS G12CN/AN/A21-fold lower affinity vs G12D[5]
BI-2852 KRAS G12D N/A 450 (Binding to GTP-KRAS) [6]N/A
AMG510 KRAS G12C220[7]8.88[4]N/A
(G12C Control)KRAS G12D No Binding [7]>100,000 [4]Not Selective

N/A: Data not publicly available in the searched documents.

Table 2: Cellular Potency of KRASG12D Inhibitors

CompoundCell LineKRAS StatusAssay TypeCellular IC50 (nM)
MRTX1133 AGSG12DpERK Inhibition2[3]
AGSG12D2D Cell Viability6[3]
A-427G12DCell Growth350[8]
PANC-1G12DCell Viability~4400[8]
MKN1WT2D Cell Viability>3000[3]
TH-Z835 Panc 04.03G12DCell Proliferation43.8[6]
HRS-4642 AsPC-1, GP2dG12DCell ProliferationStrong specific inhibition reported[5]

Signaling Pathways and Experimental Workflows

KRASG12D Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling.[4] The G12D mutation renders KRAS constitutively active, leading to uncontrolled activation of downstream pro-growth pathways like RAF/MEK/ERK and PI3K/AKT/mTOR.[8][9] Selective inhibitors bind to the mutant KRASG12D, preventing its interaction with downstream effectors.[2]

KRAS_Pathway RTK Growth Factor Receptor (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12D (GDP-bound) Inactive SOS1->KRAS_GDP Promotes GDP->GTP Exchange KRAS_GTP KRAS G12D (GTP-bound) Active KRAS_GDP->KRAS_GTP GTPase Cycle (Blocked by G12D) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor KRASG12D Inhibitor Inhibitor->KRAS_GTP Inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRASG12D signaling and inhibitor action.

General In Vitro Evaluation Workflow

The characterization of novel KRASG12D inhibitors follows a structured workflow, progressing from initial biochemical assessments to more complex cell-based assays to confirm on-target activity and functional outcomes.

Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Binding Binding Affinity Assay (e.g., TR-FRET, SPR) Measures KD Activity Nucleotide Exchange Assay Measures Biochemical IC50 Binding->Activity TargetEngage Target Engagement (e.g., CETSA) Confirms binding in cells Activity->TargetEngage Signaling Downstream Signaling (e.g., Western Blot for pERK) Measures Cellular IC50 TargetEngage->Signaling Viability Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo) Measures Growth Inhibition IC50 Signaling->Viability Data Data Analysis & Comparison Viability->Data

Workflow for in vitro inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate KRASG12D inhibitors.

1. Biochemical Nucleotide Exchange Assay (TR-FRET based)

This assay measures an inhibitor's ability to block the exchange of GDP for GTP on the KRASG12D protein, a critical step for its activation.[2]

  • Objective: To determine the biochemical IC50 of the inhibitor.

  • Materials:

    • Recombinant human KRASG12D protein.

    • BODIPY-GTP (fluorescent GTP analog).

    • Guanine nucleotide exchange factor (GEF), e.g., SOS1.

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).

    • Test inhibitor compounds, serially diluted in DMSO.

    • 384-well microplates.

  • Protocol:

    • Add 2 µL of serially diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.

    • Prepare a mix of KRASG12D protein and BODIPY-GTP in assay buffer and add 10 µL to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the exchange reaction by adding 10 µL of the GEF (SOS1) to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal on a compatible plate reader.

    • Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTT/CellTiter-Glo)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[8][10]

  • Objective: To determine the growth inhibition IC50 in KRASG12D mutant cell lines.

  • Materials:

    • KRASG12D mutant cancer cell lines (e.g., PANC-1, AsPC-1) and KRAS WT cell lines for selectivity.[8]

    • Complete growth medium.

    • Test inhibitor compounds, serially diluted.

    • 96-well cell culture plates.

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[8]

    • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the inhibitor or vehicle control (DMSO).[8]

    • Incubate the plates for 72 hours at 37°C and 5% CO2.[8]

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read absorbance at 570 nm.[8]

    • For CellTiter-Glo: Equilibrate the plate to room temperature, add CellTiter-Glo reagent, mix, and measure luminescence using a plate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

3. Western Blot Analysis for Downstream Signaling (pERK)

This method is used to directly measure the inhibitor's effect on the KRAS signaling pathway by assessing the phosphorylation status of key downstream proteins like ERK.[8]

  • Objective: To determine the cellular IC50 for pathway inhibition.

  • Materials:

    • KRASG12D mutant cell lines.

    • 6-well plates.

    • Test inhibitor compounds.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE equipment and PVDF membranes.

    • Enhanced chemiluminescence (ECL) detection system.

  • Protocol:

    • Seed cells into 6-well plates and allow them to attach.

    • Treat the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 2-4 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.[12]

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an ECL system.[12]

    • Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and calculate the IC50 from the dose-response curve.

References

Synergistic Effects of (S)-AZD0022 with Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AZD0022 , an orally bioavailable and selective inhibitor of the KRASG12D mutation, is a promising new agent in the landscape of targeted cancer therapy. Preclinical evidence strongly suggests that its anti-tumor activity can be significantly enhanced when used in combination with other anti-cancer agents, particularly the EGFR inhibitor cetuximab . This guide provides a comprehensive overview of the synergistic effects of this compound in combination therapies, presenting available preclinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action and Synergy Rationale

This compound, also known as AZD0022, functions by selectively binding to the KRASG12D mutant protein, thereby inhibiting its downstream signaling pathways that drive uncontrolled cell proliferation and survival.[1][2] The KRASG12D mutation is a key oncogenic driver in a significant proportion of pancreatic, colorectal, and non-small cell lung cancers.[1][2]

Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR). In many cancers, EGFR signaling can act as a parallel or feedback pathway that can be upregulated to bypass the effects of KRAS inhibition. By combining AZD0022 with cetuximab, it is hypothesized that both the primary KRASG12D-driven signaling and the EGFR-mediated escape mechanisms are simultaneously blocked, leading to a more profound and durable anti-tumor response.[3][4]

Preclinical Evidence of Synergy

Preclinical studies have demonstrated the enhanced efficacy of combining AZD0022 with cetuximab in various cancer models. An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 highlighted that the combination treatment resulted in "sustained regressions" in both colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC) models.[1][2] This suggests a strong synergistic interaction between the two agents.

While specific quantitative synergy data, such as Combination Index (CI) values from in vitro studies, have not been publicly released in full peer-reviewed publications, the qualitative descriptions from preclinical readouts are highly encouraging. The observed "sustained regressions" in animal models are a strong indicator of a synergistic effect that is more potent than the additive effects of each drug alone.[1][2]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AZD0022 as a single agent and in combination with cetuximab in mouse models of human cancer.

Experimental Protocol:

  • Cell Line Implantation: Human colorectal or pancreatic cancer cells harboring the KRASG12D mutation are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups:

    • Vehicle control

    • AZD0022 alone

    • Cetuximab alone

    • AZD0022 and cetuximab combination

  • Drug Administration:

    • AZD0022 is administered orally, typically on a daily or twice-daily schedule.

    • Cetuximab is administered intraperitoneally, usually on a weekly or bi-weekly schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. The combination therapy group is compared to the single-agent groups to assess for synergistic effects, often indicated by a greater-than-additive reduction in tumor growth or tumor regression.

Quantitative Data Summary

Combination AgentCancer Type/Cell LineExperimental ModelSynergy Metric (e.g., CI, TGI)Source
CetuximabColorectal Cancer (CRC)In Vivo Xenograft"Sustained regressions"[1][2]
CetuximabPancreatic Ductal Adenocarcinoma (PDAC)In Vivo Xenograft"Sustained regressions"[1][2]

TGI: Tumor Growth Inhibition

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanisms and experimental designs, the following diagrams are provided.

Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12D KRAS G12D EGFR->KRAS_G12D Activates RAF RAF KRAS_G12D->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Inhibits AZD0022 This compound AZD0022->KRAS_G12D Inhibits Experimental_Workflow start Start: KRAS G12D Cancer Cell Lines in_vitro In Vitro Synergy Assays (e.g., Cell Viability) start->in_vitro in_vivo In Vivo Xenograft Model Establishment start->in_vivo treatment_groups Treatment Groups: - Vehicle - AZD0022 - Cetuximab - Combination in_vivo->treatment_groups data_collection Data Collection: - Tumor Volume - Body Weight treatment_groups->data_collection analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis data_collection->analysis end Conclusion: Assess Synergy analysis->end

References

Safety Operating Guide

Proper Disposal of (S)-AZD0022: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like (S)-AZD0022 are paramount for ensuring laboratory safety and environmental protection. As a potent and selective KRASG12D inhibitor, this compound and its related materials must be treated as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, adhering to general best practices for laboratory chemical waste management.

Key Safety and Handling Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for similar KRAS G12D inhibitors indicates that the full toxicological properties have not been completely investigated.[1] Therefore, it is crucial to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety glasses or goggles when handling this compound in solid or solution form.

Handling Precautions: Avoid the creation of dust or aerosols. All handling of the solid compound should be performed in a chemical fume hood.

Quantitative Data and Physicochemical Properties

The following table summarizes the available data for AZD0022. This information is essential for understanding its behavior and for making informed decisions on handling and disposal.

ParameterValueSource
Molecular Formula C₃₄H₃₀F₄N₆O[2][3]
Molecular Weight 614.65 g/mol [2][3]
Appearance Solid[2]
Solubility 10 mM in DMSO[2]
Storage (Solid) -20°C for long term (months to years)[3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

1. Waste Identification and Segregation:

  • Unused or Expired Product: Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, are to be treated as contaminated solid waste.

  • Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and solvent rinses, must be collected as liquid chemical waste.

2. Waste Collection and Labeling:

  • Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and should include the full chemical name: "this compound".

  • Liquid Waste: Collect all liquid waste containing this compound in a chemically compatible, sealable container. The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name, and the approximate concentration of the compound. Do not mix with incompatible wastes.[1]

3. Storage of Waste:

  • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure that waste containers are kept closed except when adding waste.

4. Empty Container Disposal:

  • Empty containers that held the pure this compound compound should be managed as hazardous waste.

  • It is best practice to triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate from the triple-rinse must be collected and disposed of as liquid hazardous waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a complete inventory of the waste, including the chemical name and quantity.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Waste Collection & Labeling cluster_3 Final Disposal Pathway start This compound Waste Generated solid_waste Solid Waste (Unused compound, contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsates, etc.) start->liquid_waste empty_container Empty Original Container start->empty_container collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealable Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for chemical waste disposal.

References

Personal protective equipment for handling (S)-AZD0022

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-AZD0022, a selective and orally active KRASG12D inhibitor.[1][2][3] Given that this compound is an investigational compound for cancer treatment, it should be handled with the utmost care, treating it as a potent and potentially hazardous substance.[4][5][6] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Precautionary Measures

As a potent, biologically active small molecule, this compound should be treated as potentially hazardous. All handling of the solid compound and concentrated solutions must occur in a designated area, such as a certified chemical fume hood, to prevent inhalation of powders and aerosols.[7][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when handling this compound. The specific level of PPE depends on the nature of the activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[7]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[7]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[7]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[7]

Operational Plan: Step-by-Step Guidance

A clear operational plan is essential for the safe management of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[7]

2. Storage:

  • Store the solid compound at -20°C for long-term storage (up to 3 years).[3]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[1]

3. Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[7]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[7]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Disposal Plan

Antineoplastic and other hazardous drug waste must be disposed of in accordance with local, state, and federal regulations.[9]

  • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[10]

  • Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container. Do not commingle with other laboratory wastes.[9][10]

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[10] If a syringe contains any residual drug, it must be disposed of as hazardous chemical waste in a special bulk waste container.[9]

  • Contaminated Disposables: Items such as gloves and absorbent pads should be disposed of in a designated hazardous waste container.[9]

PPE Selection and Use Workflow

The following diagram outlines the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action and Disposal start Start: Handling this compound assess_task Assess the Task start->assess_task weighing Weighing/Aliquoting Solid assess_task->weighing Solid Form solution Solution Prep/Handling assess_task->solution Liquid Form invitro In Vitro Assays assess_task->invitro Cell-based disposal Waste Disposal assess_task->disposal Disposal don_ppe Don Appropriate PPE weighing->don_ppe solution->don_ppe invitro->don_ppe disposal->don_ppe perform_task Perform Task in Designated Area don_ppe->perform_task doff_ppe Doff and Dispose of PPE Correctly perform_task->doff_ppe end End doff_ppe->end

Caption: PPE selection workflow for handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.